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Levofloxacin (hydrate)

Cat. No.: B10800016
M. Wt: 377.4 g/mol
InChI Key: DDLBDCBGRPTZIE-PPHPATTJSA-N
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Description

Stereochemical Aspects of Levofloxacin (B1675101) (S-isomer)

Levofloxacin is the pure levorotatory (S)-enantiomer of the racemic compound ofloxacin (B1677185). wikipedia.orgchiralpedia.com Ofloxacin possesses a single stereocenter within its 1,4-oxazine ring system, leading to the existence of two enantiomers: the (S)- and (R)-forms. chiralpedia.com The development of levofloxacin as a single-enantiomer drug, a concept known as a "chiral switch," was driven by the discovery that the (S)-isomer exhibits significantly greater antibacterial potency, ranging from 8 to 128 times more activity than its (R)-counterpart against various bacteria. chiralpedia.comdrugbank.comnih.gov The (R)-isomer is considered pharmacologically inactive. chiralpedia.com Furthermore, levofloxacin is stereochemically stable and does not convert to the inactive (R)-isomer after administration. drugbank.comnih.gov

Identification and Characterization of Solid-State Forms

Levofloxacin is known to exist in multiple solid-state forms, including hydrates, anhydrous polymorphs, and amorphous states. nih.gov This polymorphism is a critical aspect of its pharmaceutical development, as different forms can exhibit varying physical properties.

Levofloxacin can crystallize into two primary hydrate (B1144303) forms: a hemihydrate and a monohydrate. nih.govresearchgate.net The hemihydrate (C₁₈H₂₀FN₃O₄·½H₂O) is the most common and stable form under ambient conditions and is the form typically used in oral pharmaceutical formulations. wikipedia.orgnih.govconicet.gov.ar The monohydrate is another known crystalline form. nih.govresearchgate.net The presence and transformation between these hydrated forms can be influenced by factors such as humidity and solvent systems during crystallization. nih.govgoogle.com

Upon dehydration of its hydrate forms, levofloxacin can exist as several anhydrous crystalline polymorphs. nih.gov Five water-free forms have been identified: α, β, γ, δ, and an amorphous state. nih.gov The γ form can be obtained from the dehydration of the hemihydrate, while the α form can be produced from the monohydrate. researchgate.netacs.org The crystal structures for the α and γ forms have been determined. nih.govrsc.org However, the crystal structures of the β and δ forms remain unidentified. nih.gov The interconversion between these anhydrous forms can be complex; for instance, the γ form can convert to the α form upon further heating. rsc.org The anhydrous forms are generally unstable at room temperature and may impact the stability of the final drug product. acs.org

FormPrecursorStability
Hemihydrate -Stable at ambient conditions. nih.govconicet.gov.ar
Monohydrate -Known crystalline form. nih.govresearchgate.net
Alpha (α) MonohydrateUnstable at room temperature. acs.org
Gamma (γ) HemihydrateUnstable at room temperature. acs.org
Beta (β) -Unstable at room temperature; structure unidentified. nih.govacs.org
Delta (δ) Gamma (γ) form-
Amorphous Hemihydrate, MonohydrateLess stable than crystalline forms. nih.gov

This table provides a summary of the different solid-state forms of Levofloxacin and their key characteristics.

Amorphous levofloxacin lacks the long-range molecular order characteristic of crystalline forms. nih.gov It can be produced through various methods, including mechanical stress like ball milling and rapid solvent removal via spray drying. nih.govnih.gov Studies have shown that ball milling of levofloxacin hemihydrate can lead to partial amorphization, often proceeding through an intermediate anhydrous γ phase. nih.govnih.gov Complete amorphization has been achieved by spray drying an aqueous solution of levofloxacin. nih.gov The resulting amorphous solid has a glass transition temperature (Tg) of approximately 80°C. nih.govacs.org Amorphous forms are often investigated for their potential to enhance solubility, though they can be less stable and may revert to a more stable crystalline form over time, particularly in the presence of moisture. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Solid-State Characterization

A variety of analytical techniques are employed to characterize the different solid-state forms of levofloxacin. These methods provide crucial information on the crystal structure, polymorphism, and physical properties of the compound.

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the solid-state characterization of levofloxacin. It is used to identify crystalline phases, distinguish between different polymorphs and hydrates, and quantify the degree of crystallinity. nih.govnih.gov Each crystalline form of levofloxacin produces a unique diffraction pattern, characterized by a specific set of Bragg peaks at particular 2θ angles. For example, unprocessed levofloxacin hemihydrate shows a characteristic sharp and intense peak at approximately 9.8° 2θ. nih.govacs.org In contrast, after mechanical processing like ball milling, new peaks corresponding to the anhydrous γ form may appear at positions such as 6.7° and 26.5° 2θ. nih.govacs.org The absence of sharp Bragg peaks and the presence of a broad "halo" in the diffractogram are indicative of an amorphous state. nih.gov Variable-temperature PXRD is also utilized to study phase transformations between different forms as a function of temperature. rsc.org

Solid-State FormKey PXRD Peak Positions (2θ)
Levofloxacin Hemihydrate ~9.8° nih.govacs.org
Anhydrous γ-form ~6.7°, ~26.5° nih.govacs.org
Amorphous Levofloxacin Broad halo, absence of sharp peaks. nih.gov

This interactive table summarizes key Powder X-ray Diffraction peaks for different solid-state forms of Levofloxacin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24FN3O4 B10800016 Levofloxacin (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24FN3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methane

InChI

InChI=1S/C18H20FN3O4.CH4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H4/t10-;/m0./s1

InChI Key

DDLBDCBGRPTZIE-PPHPATTJSA-N

Isomeric SMILES

C.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Canonical SMILES

C.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic and Diffraction Techniques for Solid-State Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within the levofloxacin (B1675101) molecule and confirming its structural integrity. The IR spectrum of levofloxacin exhibits characteristic absorption bands that correspond to specific molecular vibrations.

Key spectral features for levofloxacin include:

A distinct peak around 3266 cm⁻¹ corresponding to the carboxylic acid O-H stretching vibration. ijsred.com

A peak at approximately 2933 cm⁻¹ is attributed to the stretching of alkanes. ijsred.com

The carbonyl group (C=O) stretch is observed at 1724 cm⁻¹. ijsred.com

Stretching of the amine group (C-N) is seen around 1295 cm⁻¹. ijsred.com

The presence of a halogen group is indicated by a peak in the 1100-1400 cm⁻¹ range. ijsred.com

When levofloxacin forms a new organic salt, such as levofloxacin-citrate, changes in the IR spectrum are observed. For instance, the N-H stretching of the methyl piperazine (B1678402) group and the carboxylic acid stretching vibrations are altered, reflecting new intermolecular interactions. mdpi.com Specifically, in levofloxacin-citrate, the bands at 3432 and 3262 cm⁻¹ in levofloxacin are replaced by bands at 3394 and 3085 cm⁻¹, respectively. mdpi.com

Near-infrared (NIR) spectroscopy has also been utilized to differentiate between levofloxacin and its racemic parent compound, ofloxacin (B1677185). ingentaconnect.com The NIR spectra show distinct differences in the absorbance intensities and peak positions, particularly in the first overtone region of C-H stretching (6000-5900 cm⁻¹). ingentaconnect.com

Table 1: Characteristic IR Absorption Bands for Levofloxacin

Functional Group Wavenumber (cm⁻¹) Reference
Carboxylic Acid (O-H stretch) ~3266 ijsred.com
Alkane (C-H stretch) ~2933 ijsred.com
Carbonyl (C=O stretch) ~1724 ijsred.com
Amine (C-N stretch) ~1295 ijsred.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of levofloxacin, providing information on the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are employed to confirm the molecular structure.

In ¹H NMR analysis of a levofloxacin derivative, the following characteristic signals are observed:

A singlet at 8.21 ppm corresponding to the vinyl-H. nih.gov

A doublet at 7.53 ppm (J = 12.5 Hz) for the aromatic proton coupled to the fluorine atom. nih.gov

A doublet at 4.31 ppm (J = 10.5 Hz) for the O-CH₂ protons. nih.gov

Multiplets around 3.29 ppm and 2.51 ppm for the piperazine-CH₂ protons. nih.gov

A singlet at 2.31 ppm for the N-CH₃ protons. nih.gov

A doublet at 1.48 ppm (J = 6.1 Hz) for the C-CH₃ protons. nih.gov

¹³C NMR spectroscopy further confirms the carbon framework. The spectrum of a levofloxacin derivative shows signals at approximately 171.79, 165.41, and a doublet at 154.74 ppm (J C-F = 247.0 Hz), among others, which are consistent with the proposed structure. nih.gov

Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. acs.org Studies have shown differences in the ¹H-¹³C heteronuclear dipolar couplings between ofloxacin and levofloxacin, indicating variations in their molecular dynamics. nih.gov The hemihydrate form of levofloxacin can display two distinct peaks in the ¹⁹F NMR spectrum, which is attributed to the presence of two different molecular conformations in the crystal structure. acs.orgnih.gov

Table 2: Representative ¹H NMR Chemical Shifts for a Levofloxacin Derivative

Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz) Reference
Vinyl-H 8.21 s - nih.gov
Ar-H 7.53 d 12.5 nih.gov
O-CH₂ 4.31 d 10.5 nih.gov
Piperazine-CH₂ 3.29 m - nih.gov
Piperazine-CH₂ 2.51 m - nih.gov
N-CH₃ 2.31 s - nih.gov

Rietveld Refinement for Phase Quantification

Rietveld refinement is a powerful analytical method used in conjunction with powder X-ray diffraction (PXRD) data for the quantitative analysis of crystalline phases in a mixture. This technique is particularly useful for studying the solid-state transformations of levofloxacin, such as the conversion between its hydrated and anhydrous forms. nih.govacs.org

The method involves fitting a calculated diffraction pattern to the experimental PXRD data. By refining parameters such as crystallite size, peak intensity, and background shape, the relative amounts of different crystalline and amorphous phases can be accurately estimated. acs.org

In studies of levofloxacin hemihydrate (LVXh) subjected to mechanical stress (ball milling), Rietveld refinement has been employed to quantify the kinetics of phase transformations. nih.govacs.org It was discovered that LVXh first converts to an anhydrous form (γ-LVX) as an intermediate before becoming amorphous. nih.govacs.org This quantitative approach allows for a detailed understanding of the mechanisms behind these solid-state changes. nih.gov The accuracy and speed of Rietveld refinement make it an advantageous method for quantifying phase transformations in pharmaceutical solids. acs.org

High-Temperature PXRD for Anhydrous Structure Determination

High-temperature powder X-ray diffraction (HT-PXRD) is a crucial technique for determining the crystal structures of anhydrous forms of levofloxacin that are not stable at room temperature. acs.orgacs.org Levofloxacin can exist in multiple crystalline forms, including a hemihydrate and a monohydrate, which upon heating, can transform into different anhydrous polymorphs. acs.orgmdpi.com

By heating levofloxacin hydrate (B1144303) samples and collecting PXRD patterns at elevated temperatures, the crystal structures of the resulting anhydrous forms, designated as α and γ, have been determined. acs.orgfigshare.com For instance, the γ-anhydrous form is obtained by heating the hemihydrate, while the α-anhydrous form is derived from the monohydrate. acs.org HT-PXRD studies have provided the first solved crystal structures for these levofloxacin anhydrates. acs.org

This technique allows for the in-situ observation of phase transitions as a function of temperature, providing valuable information on the dehydration process and the stability of the different crystalline forms. acs.orgconicet.gov.ar

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase transitions of levofloxacin hydrate by measuring the difference in heat flow between a sample and a reference as a function of temperature. conicet.gov.arnih.gov

The DSC thermogram of levofloxacin hemihydrate typically shows several key thermal events:

A broad endothermic peak between approximately 20°C and 70°C, which corresponds to the loss of water molecules (dehydration). acs.org

The dehydration peak for unprocessed levofloxacin hemihydrate has been observed at around 74.8°C. acs.org

Following dehydration, endothermic peaks corresponding to the melting of anhydrous phases (γ, β, and α) are observed at higher temperatures, typically in the range of 225.4–234.1°C. acs.orgconicet.gov.ar The melting point of the pure drug has also been reported at 224.6°C. ijsred.com

The specific temperatures and profiles of these peaks can vary depending on the experimental conditions, such as heating rate and sample preparation. jst.go.jp Dehydration at higher temperatures (above 70°C) can lead to a sharp endothermic peak due to the melting of the γ form, while dehydration at lower temperatures (below 50°C) results in a peak corresponding to the melting of the α form. jst.go.jpresearchgate.net

DSC can also detect the formation of amorphous phases. For example, after mechanical processing like ball milling, an exothermic peak of crystallization may appear, indicating the presence of an amorphous phase that crystallizes upon heating. acs.org The glass transition temperature (Tg) of amorphous levofloxacin has been determined to be around 80°C. nih.govacs.org

Table 3: Key Thermal Events for Levofloxacin Hemihydrate from DSC

Thermal Event Approximate Temperature Range (°C) Description Reference
Dehydration 20 - 75 Endothermic peak due to water loss acs.org
Melting of Anhydrous Forms 225 - 235 Endothermic peaks acs.orgconicet.gov.ar
Glass Transition (Amorphous) ~80 Change in heat capacity nih.govacs.org

Thermogravimetric Analysis (TGA) in Dehydration Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. It is particularly useful for studying the dehydration of levofloxacin hydrate.

The TGA curve of levofloxacin hemihydrate shows a distinct mass loss corresponding to the removal of water molecules. mdpi.comscielo.br

A mass loss of approximately 2.38% is observed at around 57°C, which is consistent with the theoretical water content of 2.43% for the hemihydrate form. mdpi.com

Another study reported a mass loss of 2.557% for the raw material. conicet.gov.ar

The drug is generally found to be thermally stable up to around 255°C, after which significant decomposition occurs. mdpi.comresearchgate.net

TGA is often used in conjunction with DSC to provide a more complete picture of the thermal behavior of levofloxacin. While DSC detects the energy changes associated with phase transitions, TGA quantifies the mass changes, such as those due to dehydration. imist.ma The combination of these techniques is essential for characterizing the different solid-state forms of levofloxacin and their stability. scielo.brpreprints.org

Table 4: Compound Names Mentioned in the Article

Compound Name Abbreviation
Levofloxacin LEV, LVF, LVX
Levofloxacin hemihydrate LVXh, LF-½H
Levofloxacin monohydrate LVXm, LF-1H
Levofloxacin, anhydrous γ form LVXγ
Levofloxacin, anhydrous α form LVXα
Levofloxacin, anhydrous β form LVXβ
Levofloxacin, amorphous form LVXam
Ofloxacin OFLX
Citric Acid CA

Synthesis and Derivatization Methodologies

Synthetic Pathways to Levofloxacin (B1675101) (hemihydrate)

The industrial production of Levofloxacin hemihydrate primarily relies on stereospecific synthetic routes that ensure the formation of the desired S-enantiomer.

The core synthetic step for Levofloxacin involves the condensation of a chiral benzoxazine (B1645224) intermediate with N-methyl piperazine (B1678402). sciforum.netgoogle.comsciforum.net The key chiral starting material is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] google.comCurrent time information in Bangalore, IN.benzoxazine-6-carboxylic acid, often referred to as Levofloxacin Q-acid. sciforum.netgoogle.com This intermediate can be prepared through resolution of a racemic mixture or by a chiral-specific synthesis to ensure the correct stereochemistry of the final product. google.com

The primary reaction is the nucleophilic substitution of the fluorine atom at the C-10 position of the benzoxazine ring by the nitrogen of N-methyl piperazine. sciforum.netsciforum.netgoogle.com This reaction is typically carried out in a polar solvent. google.comsciforum.net The resulting crude Levofloxacin is then purified and crystallized to obtain the desired hemihydrate form, which has the empirical formula C18H20FN3O4·½H2O. sciforum.netsciforum.net This specific hydrate (B1144303) is often favored due to its stability. sciforum.net

Studies have systematically compared various solvents to optimize the synthesis. The results indicate that while several polar solvents can facilitate the reaction, DMSO provides the best performance in terms of product yield. researchgate.net Furthermore, the purification of crude Levofloxacin to obtain the stable hemihydrate form also depends heavily on the solvent system used. sciforum.net A mixture of ethanol (B145695) and water has been identified as an excellent choice for the crystallization process, reliably producing the hemihydrate with the correct moisture content (approximately 2.4-2.5%). google.comresearchgate.net The ability to recover and reuse solvents like DMSO is also a key consideration in industrial-scale production to ensure an environmentally and economically feasible process. sciforum.netresearchgate.net

Table 1: Effect of Different Solvents on Levofloxacin Synthesis Yield

Solvent Temperature (°C) Time (h) Yield (%)
Dimethyl sulfoxide (B87167) (DMSO) 80 3.5 92.3
Propylene (B89431) Glycol Methyl Ether 110 10 75.0
N-Methyl-2-pyrrolidone (NMP) 120 8 85.0
Sulfolane 120 8 88.0

Data sourced from a comparative study on Levofloxacin synthesis. researchgate.net

Derivatization Strategies of Levofloxacin

To explore new biological activities and modify the properties of Levofloxacin, various derivatization strategies have been developed. These primarily focus on the carboxylic acid group and the piperazine ring.

The carboxylic acid group at the C-3 position is a common site for chemical modification. proquest.com A frequent initial step involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, by reacting Levofloxacin with thionyl chloride. jmchemsci.comjmchemsci.comrdd.edu.iq This levofloxacin-acid chloride can then be reacted with a variety of nucleophiles to form amides, esters, and other derivatives. jmchemsci.comrsc.org For instance, coupling reactions with amines, often facilitated by reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), are used to link heterocyclic moieties like 2-aminobenzothiazole (B30445) to the carboxylic acid group. proquest.com

A significant area of research involves the synthesis of novel heterocyclic derivatives of Levofloxacin, which can exhibit unique biological properties. nih.gov A versatile intermediate for these syntheses is the levofloxacin hydrazide, formed by reacting the ester or acid chloride of levofloxacin with hydrazine (B178648) hydrate. jmchemsci.comjmchemsci.comrdd.edu.iq

Hydrazides: The hydrazide derivative itself is a key precursor for further cyclization reactions. jmchemsci.com

Triazoles: Levofloxacin hydrazide can be converted into triazole derivatives. nih.gov One method involves reacting the hydrazide with carbon disulfide in a basic medium, followed by further steps to form the triazole ring. jmchemsci.comjmchemsci.com

Oxazoles and other heterocycles: Oxazole rings can be synthesized by reacting the levofloxacin acid chloride with an amino acid like glycine, followed by cyclization with acetic anhydride. jmchemsci.comjmchemsci.com Similarly, treatment of the hydrazide with reagents like thiosemicarbazide (B42300) or carbon disulfide can lead to the formation of thiadiazole and oxadiazole rings. proquest.comjmchemsci.comresearchgate.net

Creating new salt forms is a strategy to improve the physicochemical properties of Levofloxacin, such as solubility and stability. mdpi.com This involves co-crystallization or reaction with a second compound, known as a co-former. rsc.orgnih.gov Methods like solvent evaporation, slurry conversion, and spray drying are employed to prepare these novel solid forms. rsc.org

Researchers have successfully prepared new multicomponent crystals and co-amorphous forms of Levofloxacin with various co-formers:

Levofloxacin-Citrate: A salt formed with citric acid, which demonstrated improved stability against humidity and light. mdpi.com

Levofloxacin with 4-Aminosalicylic Acid: Formed as both hydrate and anhydrate crystals. rsc.org

Levofloxacin with Phthalimide (B116566) and Caffeic Acid: These have been synthesized as a cocrystal and an amorphous salt, respectively, showing enhanced dissolution rates. nih.gov

These novel salt forms are investigated for potential improvements in drug delivery and efficacy. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Levofloxacin
Levofloxacin hemihydrate
Ofloxacin (B1677185)
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] google.comCurrent time information in Bangalore, IN.benzoxazine-6-carboxylic acid (Levofloxacin Q-acid)
N-methyl piperazine
Dimethyl sulfoxide (DMSO)
Propylene Glycol Methyl Ether
N-Methyl-2-pyrrolidone (NMP)
Sulfolane
Ethanol
Thionyl chloride
N,N'-Dicyclohexylcarbodiimide (DCC)
1-Hydroxybenzotriazole (HOBt)
2-aminobenzothiazole
Hydrazine hydrate
Carbon disulfide
Thiosemicarbazide
Glycine
Acetic anhydride
Citric acid
4-Aminosalicylic acid
Phthalimide
Caffeic acid
N-desmethyl levofloxacin

Green Chemistry Approaches in Levofloxacin Synthesis and Purification

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of Levofloxacin synthesis and purification, significant strides have been made in developing more sustainable methodologies, particularly in the areas of solvent management and alternative reaction activation techniques. These approaches not only contribute to environmental protection but also offer economic benefits through reduced waste and energy consumption. pharmafeatures.com

Solvent Recovery and Reuse in Synthesis

Solvents are a major contributor to waste in pharmaceutical manufacturing. rsc.org Consequently, the recovery and reuse of solvents are critical components of green synthesis. jddhs.com Advanced separation techniques, such as distillation and organic solvent nanofiltration (OSN), are being implemented to create more circular and cost-effective production cycles. nih.gov

In the synthesis of Levofloxacin, which often involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] mdpi.comgoogle.combenzoxazine-6-carboxylic acid with N-methyl piperazine in a polar solvent, specific strategies for solvent recovery have proven effective. sciforum.netresearchgate.net One developed process utilizes a solvent system of Dimethyl sulfoxide (DMSO) and isopropyl alcohol. sciforum.net After the reaction is complete, the filtrate undergoes distillation at atmospheric pressure around 80 °C. sciforum.netresearchgate.net The difference in boiling points allows for the separation and recovery of both DMSO and isopropyl alcohol, which can then be reused in subsequent batches. sciforum.net Research has shown that these recovered solvents can be used multiple times without a negative impact on the quality of the final Levofloxacin product. sciforum.netresearchgate.net The efficacy of this recycling process is demonstrated by the consistent yields achieved over several consecutive batches. researchgate.net

Similarly, during the purification of crude Levofloxacin to its hemihydrate form, a mixture of ethanol and water is often used for recrystallization. sciforum.net The filtrate from this purification step, which contains isopropanol, can be distilled under a vacuum at temperatures below 60 °C to recover the solvent for future use. sciforum.netresearchgate.net Other patented methods describe the recovery of solvents like N-methyl piperazine, chloroform, and ethyl acetate (B1210297) under reduced pressure following the condensation reaction. google.com

Table 1: Yield of Levofloxacin Using Recovered Solvents

Batch NumberSolvent SystemYield (%)Source
1Fresh DMSO and Isopropyl Alcohol~88% researchgate.net
2Recovered DMSO and Isopropyl Alcohol~89% researchgate.net
3Recovered DMSO and Isopropyl Alcohol~90% researchgate.net
4Recovered DMSO and Isopropyl Alcohol~91% researchgate.net
5Recovered DMSO and Isopropyl Alcohol~92% researchgate.net
This table illustrates the consistent and slightly increasing yield of Levofloxacin over five consecutive batches using recovered solvents, as described in the cited research. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemistry represents a significant advancement in green pharmaceutical synthesis, as it utilizes mechanical energy from processes like milling or grinding to initiate chemical reactions, often in the absence of bulk solvents. pharmafeatures.comnih.gov This solvent-free or low-solvent approach, known as liquid-assisted grinding (LAG) or solvent-dropped grinding (SDG), drastically reduces waste and energy consumption associated with traditional solvent-based methods. pharmafeatures.commdpi.comresearchgate.net

Mechanochemical techniques have been successfully applied to Levofloxacin to induce solid-state transformations and synthesize new co-crystals. mdpi.comnih.gov Ball milling of Levofloxacin hemihydrate has been shown to induce amorphization and the formation of various anhydrous crystalline forms (polymorphs), which can have different physical properties compared to the starting material. nih.govacs.org The ability to create these forms without relying on heat or solvents is a key advantage of the mechanochemical process. acs.org

Furthermore, mechanochemistry has been employed to create co-crystals of Levofloxacin with other compounds, such as flavonoids, to potentially enhance its properties. mdpi.com In one study, co-crystals of Levofloxacin with quercetin (B1663063) and myricetin (B1677590) were synthesized using liquid-assisted grinding with small amounts of ethanol. mdpi.com This method avoids the large volumes of solvents typically required for solution crystallization. Another approach used solvent-dropped grinding with ethanol to prepare organic salts of Levofloxacin with dicarboxylate acids, again highlighting a significant reduction in solvent use. researchgate.net These force-driven methods are redefining sustainable synthesis in the pharmaceutical sector. pharmafeatures.com

Table 2: Examples of Mechanochemical Synthesis Involving Levofloxacin

MethodReactantsConditionsOutcomeSource
Ball MillingLevofloxacin hemihydrateN/AFormation of amorphous and anhydrous polymorphs (γ, β, α) nih.govacs.org
Liquid-Assisted Grinding (LAG)Levofloxacin, Quercetin, MyricetinRetsch MM200 Mixer Mill, 25 Hz for 2 hours, 100 μL EthanolFormation of Levofloxacin∙Quercetin and Levofloxacin∙Myricetin co-crystals mdpi.com
Solvent-Dropped Grinding (SDG)Levofloxacin, Dicarboxylate acids (oxalic, succinic, malonic, maleic)Grinding with 95% EthanolPreparation of organic antibiotic salts researchgate.net
This table summarizes various mechanochemical techniques used in the solid-state synthesis and transformation of Levofloxacin, demonstrating the versatility of this green chemistry approach.

Molecular Mechanisms of Action and Interaction Studies

Inhibition of Bacterial Type II Topoisomerases

Levofloxacin's efficacy stems from its ability to disrupt the normal functions of two critical enzymes in bacterial DNA metabolism. patsnap.com

Levofloxacin (B1675101) effectively inhibits DNA gyrase, an enzyme unique to bacteria that introduces negative supercoils into DNA. drugbank.compatsnap.com This process is vital for relieving the torsional stress that arises during the unwinding of DNA for replication and transcription. drugbank.com By binding to DNA gyrase, levofloxacin prevents the relaxation of supercoiled DNA, which in turn disrupts the progression of the replication fork, ultimately leading to bacterial cell death. patsnap.compacehospital.com The inhibition of DNA gyrase is a key factor in the bactericidal activity of levofloxacin. actanaturae.ru The levorotary isomer of ofloxacin (B1677185), levofloxacin, demonstrates significantly higher antibacterial activity compared to other fluoroquinolones due to its enhanced interaction with DNA gyrase. actanaturae.ru

In addition to DNA gyrase, levofloxacin also targets topoisomerase IV, another type II topoisomerase. wikipedia.orgdrugbank.com The primary role of topoisomerase IV is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. patsnap.com This separation is a crucial step for the proper segregation of chromosomes into daughter cells during bacterial cell division. patsnap.com Levofloxacin's inhibition of topoisomerase IV interferes with this process, preventing the bacterial cells from successfully dividing and contributing significantly to its bactericidal effect. wikipedia.orgpatsnap.com

The dual inhibition of DNA gyrase and topoisomerase IV by levofloxacin leads to a cascade of events that culminates in bacterial cell death. aboutscience.eu By stabilizing the complex between these enzymes and DNA, levofloxacin traps the enzymes in a state where they have created a double-strand break in the DNA but are unable to reseal it. patsnap.comnih.gov This results in the accumulation of lethal double-strand breaks in the bacterial chromosome. patsnap.com The blockage of DNA replication and the subsequent DNA damage trigger cellular processes that lead to cell death. nih.govdrugbank.com This mechanism of action, which involves converting the topoisomerase enzymes into toxic cellular poisons, is a hallmark of quinolone antibiotics. nih.gov

Molecular Interactions with Enzyme Active Sites

The inhibitory activity of levofloxacin is a direct result of its molecular interactions with the active sites of the target topoisomerase enzymes.

The mechanism of inhibition by levofloxacin involves the formation of a ternary complex consisting of the drug, the topoisomerase enzyme, and the bacterial DNA. drugbank.compatsnap.com This complex effectively traps the enzyme on the DNA, preventing the re-ligation step of the topoisomerase reaction. patsnap.com Structural studies of these complexes have provided insights into the specific interactions. For instance, a crystal structure of a Klebsiella pneumoniae topoisomerase IV complex with DNA stabilized by levofloxacin has been reported, highlighting the details of the binding site. nih.gov Similarly, studies on Streptococcus pneumoniae have also elucidated the structure of topoisomerase IV-DNA-levofloxacin complexes. e3s-conferences.org

Computational methods, such as molecular docking, have been employed to model the binding of levofloxacin to the active sites of topoisomerase enzymes. mdpi.comnih.gov These studies help to visualize the ligand-receptor complexes in three dimensions and predict the binding affinity and key molecular interactions. mdpi.comresearchgate.net For example, molecular docking studies have been used to investigate the interactions between levofloxacin and model proteins, revealing binding to active site residues. nih.gov These computational models are valuable tools for understanding the structure-activity relationships of fluoroquinolones and can aid in the design of new derivatives with improved efficacy. mdpi.com

Kinetic Studies of Enzyme Inhibition (e.g., Tyrosinase)

Levofloxacin hydrate (B1144303) has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Kinetic analysis of its inhibitory action reveals a mixed-type inhibition, with a predominantly competitive mechanism. mdpi.comresearchgate.net This suggests that levofloxacin can bind to both the free enzyme and the enzyme-substrate complex, but its binding affinity is greater for the free enzyme, thereby competing with the substrate for the active site.

In a comparative study with other fluoroquinolones, levofloxacin demonstrated significant tyrosinase inhibitory activity. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) for levofloxacin was determined to be 39 ± 2 µM. mdpi.com This potency is notably higher than that of the standard inhibitor, hydroquinone, which has a reported IC50 of 170 µM. mdpi.comresearchgate.net The inhibition of tyrosinase by levofloxacin is considered to be irreversible. mdpi.comresearchgate.net

The following table summarizes the tyrosinase inhibition data for levofloxacin in comparison with other fluoroquinolones and a standard inhibitor.

CompoundIC50 (µM)Type of Inhibition
Levofloxacin39 ± 2Mixed-type, preferentially competitive
Ciprofloxacin (B1669076)37 ± 2Mixed-type, preferentially competitive
Ofloxacin40 ± 2Mixed-type, preferentially competitive
Moxifloxacin50 ± 1.9Mixed-type, preferentially competitive
Hydroquinone (Standard)170Not specified

Conformational Analysis and Zwitterionic State

The molecular structure and conformational flexibility of levofloxacin are crucial for its biological activity. It can exist in different forms, including a neutral molecule and a zwitterion, where the carboxylic acid group is deprotonated and the piperazine (B1678402) nitrogen is protonated. nih.gov The equilibrium between these forms is influenced by the surrounding environment, such as the pH and the polarity of the solvent.

Quantum Mechanical Calculations for Zwitterionic/Neutral Forms

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the stable conformations of levofloxacin in its neutral and zwitterionic states. rsc.orgrsc.orgresearchgate.net These computational studies help in understanding the relative stability of different conformers and the intramolecular interactions that govern their geometry. rsc.org

Static quantum-mechanical calculations have indicated that the ground-state structure of neutral levofloxacin is stabilized by an internal hydrogen bond between the carboxylic acid group and the carbonyl group. rsc.org However, another stable, higher-energy conformer exists where the carboxylic hydrogen is oriented towards the solvent. rsc.org The presence of this intramolecular hydrogen bond plays a role in the energetic barrier to deprotonation. researchgate.net While detailed energetic comparisons between the zwitterionic and neutral forms are complex and depend on the computational model and environment, these studies confirm that both forms are plausible and their relative populations are environmentally dependent. The zwitterionic form is generally favored in polar, aqueous environments, a common condition for its biological activity.

Solvent Effects on Molecular Conformation

The conformation of the levofloxacin molecule is significantly influenced by the solvent environment. This is due to the presence of functional groups that can engage in different types of solute-solvent interactions. researchgate.net Solvatochromic studies, which examine the shift in absorption and emission spectra in various solvents, have been used to probe these interactions. researchgate.net

The absorption and emission spectra of levofloxacin exhibit shifts depending on the polarity of the solvent. researchgate.net For instance, a blue shift (hypsochromic shift) in the absorption spectrum is observed with increasing solvent polarity. rsc.orgresearchgate.net This indicates that the ground state of the molecule is more stabilized by polar solvents than the excited state. The emission spectra are generally more sensitive to solvent polarity than the absorption spectra. researchgate.net

The following interactive table presents the absorption and emission maxima of levofloxacin in a range of solvents with differing polarities.

SolventAbsorption Maximum (νa, cm⁻¹)Emission Maximum (νf, cm⁻¹)
Chloroform33783.7822782.68
Dichloromethane32894.7422373.37
Isopropanol33222.5920966.12
Ethanol (B145695)33222.5920788.29
Methanol (B129727)33444.8220704.79
Distilled Water34722.2221415.00
Ethyl Acetate (B1210297)33444.8221689.15
Ethylene Glycol33898.3020833.33

Data sourced from a study on the solvatochromic effects of levofloxacin. researchgate.net

Antimicrobial Resistance Mechanisms: a Molecular and Genomic Perspective

Mutations in Topoisomerase Genes

The primary mechanism of high-level resistance to levofloxacin (B1675101) involves mutations in the genes encoding its target enzymes, DNA gyrase and topoisomerase IV. tandfonline.comnih.gov These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR). tandfonline.comnih.gov Alterations in the amino acid sequence of these enzymes reduce the binding affinity of levofloxacin, thereby diminishing its inhibitory effect. tandfonline.com

DNA Gyrase Mutations (e.g., GyrA)

In many Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, DNA gyrase is the primary target of levofloxacin. acs.orgelsevier.es Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are a common cause of resistance. plos.org The most frequently observed mutations in gyrA involve amino acid substitutions at serine-83 and aspartate-87. tandfonline.combrieflands.com For instance, a substitution of serine-83 with leucine (B10760876) (Ser83Leu) or aspartate-87 with asparagine (Asp87Asn) significantly reduces the susceptibility of the bacterium to levofloxacin. plos.org Studies have shown a direct correlation between the number of mutations in gyrA and the level of resistance; isolates with double mutations in gyrA exhibit higher minimum inhibitory concentrations (MICs) for levofloxacin compared to those with a single mutation. elsevier.es In Mycobacterium tuberculosis, mutations at codons 90, 91, and 94 of the gyrA gene are the primary mechanism of fluoroquinolone resistance. nih.gov

Topoisomerase IV Mutations (e.g., ParC)

While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the main target in some Gram-positive bacteria. oup.com However, in many Gram-negative species, mutations in the parC gene, which encodes the A subunit of topoisomerase IV, typically occur as a secondary event after the development of gyrA mutations. elsevier.es These additional mutations in parC contribute to higher levels of resistance. elsevier.esbrieflands.com Common mutations in the QRDR of parC include substitutions at serine-80 and glutamate-84 in E. coli. brieflands.com The accumulation of mutations in both gyrA and parC leads to a synergistic increase in resistance, resulting in very high MICs for levofloxacin. elsevier.esbrieflands.com For example, P. aeruginosa isolates with mutations in both gyrA and parC demonstrate significantly higher resistance levels than those with mutations in gyrA alone. elsevier.es Similarly, in Streptococcus pneumoniae, resistance often develops in a stepwise manner, with an initial mutation in parC or gyrA followed by a second mutation in the other gene, leading to full resistance. oup.com

Efflux Pump Systems and Overexpression

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps can lead to reduced intracellular concentrations of levofloxacin, contributing to resistance. tandfonline.comnih.gov

Role of Multidrug Resistance (MDR) Efflux Pumps (e.g., SmeDEF, SmeVWX)

Several families of efflux pumps contribute to levofloxacin resistance. In Stenotrophomonas maltophilia, a significant opportunistic pathogen, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as SmeDEF and SmeVWX, plays a crucial role. nih.govmdpi.comasm.org Overproduction of the SmeDEF pump has been identified in isolates resistant to a range of antibiotics, including levofloxacin. asm.org Similarly, the SmeVWX efflux pump confers resistance to fluoroquinolones, and its overproduction has been shown to be significant in levofloxacin-resistant clinical isolates. nih.govmdpi.comresearchgate.net In E. coli, the AcrAB-TolC efflux pump is a major contributor to multidrug resistance, and its overexpression can decrease susceptibility to levofloxacin. oup.comtandfonline.com

Genetic Regulation of Efflux Pump Operons (e.g., acrR, marR)

The expression of efflux pump genes is tightly regulated by local and global regulatory proteins. nih.gov Mutations in the genes that repress efflux pump operons can lead to their overexpression. For example, in E. coli, mutations in the acrR gene, a local repressor of the acrAB operon, can lead to increased production of the AcrAB-TolC pump. tandfonline.comasm.org Similarly, mutations in the marR gene, which represses the marRAB operon, can cause the overexpression of the transcriptional activator MarA. tandfonline.comdiva-portal.org MarA, in turn, activates the expression of acrAB and other genes, leading to a multidrug-resistant phenotype that includes levofloxacin. tandfonline.comdiva-portal.org In S. maltophilia, mutations in the regulatory genes smeT and smeRv, which control the expression of the SmeDEF and SmeVWX pumps respectively, have been linked to levofloxacin resistance. nih.govnih.gov

Plasmid-Mediated Resistance Mechanisms

In addition to chromosomal mutations, bacteria can acquire resistance to levofloxacin through horizontal gene transfer of plasmids. nih.govfrontiersin.org These plasmids can carry genes that confer resistance, often to multiple classes of antibiotics. Plasmid-mediated quinolone resistance (PMQR) mechanisms typically provide a low level of resistance on their own. frontiersin.orgelsevier.es However, their presence can facilitate the selection of higher-level resistance through chromosomal mutations. frontiersin.orgelsevier.es

Known PMQR mechanisms include:

Qnr proteins: These proteins, such as QnrA, QnrB, and QnrS, protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. nih.govfrontiersin.org

AAC(6')-Ib-cr: This is a variant of an aminoglycoside-modifying enzyme that can also acetylate and inactivate certain fluoroquinolones, including ciprofloxacin (B1669076) and norfloxacin, but has less effect on levofloxacin. nih.govasm.org

Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB, which actively extrude fluoroquinolones from the bacterial cell. nih.govfrontiersin.org

The presence of these plasmid-borne resistance genes, often found on integrons along with other resistance determinants, contributes to the spread of multidrug resistance among bacterial populations. elsevier.es

Genomic and Transcriptomic Studies of Resistance Acquisition

The emergence of levofloxacin resistance is a complex process driven by genetic alterations that can be identified and characterized through advanced molecular techniques. Genomic and transcriptomic studies provide a comprehensive view of the changes occurring within bacteria as they acquire resistance, moving beyond single-gene analyses to a whole-system perspective.

Genome-Wide SNP Detection in Resistant Strains

Whole-genome sequencing (WGS) has become an invaluable tool for identifying single nucleotide polymorphisms (SNPs) associated with levofloxacin resistance. These studies compare the genomes of resistant isolates to their susceptible counterparts, pinpointing specific mutations that confer the resistance phenotype.

The primary targets for mutations conferring fluoroquinolone resistance are the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). drugbank.comoup.com The specific region within these genes where resistance mutations commonly cluster is known as the quinolone resistance-determining region (QRDR). nih.govmdpi.com

In Helicobacter pylori, point mutations in the QRDR of the gyrA gene are most frequently associated with levofloxacin resistance. dovepress.commdpi.com Common mutations involve amino acid substitutions at positions Asn87 and Asp91. nih.govdovepress.com For example, substitutions such as N87I, N87T, D91G, D91N, and D91Y have been identified in resistant strains. nih.govdovepress.comnih.gov While mutations in gyrB are less common, they can occur alongside gyrA mutations, with changes like S479G being reported. nih.govmdpi.com Studies have shown that having two or more mutations in the QRDR of gyrA or gyrB is linked to higher levels of resistance. nih.gov

Similar patterns are observed in other bacteria. In Pseudomonas aeruginosa, mutations in gyrA (e.g., Thr83 → Ala/Ile, Asp87 → Tyr) and parC (e.g., Ser87 → Leu/Trp) are characteristic of high-level resistance. frontiersin.org In Ureaplasma species, mutations in the QRDR of parC, such as the S83L substitution, are sufficient to cause resistance. asm.org Genome-wide association studies (GWAS) have also identified novel resistance variants in genes like hcpC in levofloxacin-resistant H. pylori. iacld.com

The table below summarizes key SNPs detected in levofloxacin-resistant bacterial strains.

Table 1: Selected SNPs Associated with Levofloxacin Resistance

Gene Amino Acid Change Bacterial Species Reference
gyrA Asn87 → Thr/Ile/Lys Helicobacter pylori nih.govdovepress.com
gyrA Asp91 → Asn/Gly/Tyr Helicobacter pylori nih.govmdpi.comdovepress.com
gyrB Ser479 → Gly Helicobacter pylori nih.gov
gyrB Arg484 → Lys Helicobacter pylori mdpi.com
parC Ser83 → Leu Ureaplasma parvum asm.org
gyrA Thr83 → Ala/Ile Pseudomonas aeruginosa frontiersin.org
parC Ser87 → Leu/Trp Pseudomonas aeruginosa frontiersin.org
gyrA Multiple mutations Escherichia coli asm.org
parC Multiple mutations Escherichia coli asm.org

It is important to note that some isolates can harbor mutations outside the traditional QRDR or in other genes that contribute to resistance, highlighting the complexity of resistance mechanisms. asm.org

Impact on Gene Expression Related to Resistance

Beyond static genomic mutations, the acquisition of levofloxacin resistance also involves dynamic changes in gene expression. Transcriptomic analyses, such as RNA sequencing (RNA-seq), reveal how bacterial cells modulate the expression of various genes to survive in the presence of the antibiotic.

A primary mechanism of resistance captured by transcriptomic studies is the overexpression of efflux pumps. oup.com These membrane proteins actively transport antibiotics out of the bacterial cell, reducing the intracellular concentration of levofloxacin and preventing it from reaching its targets, DNA gyrase and topoisomerase IV. oup.com

In Escherichia coli, upregulation of the AcrAB-TolC efflux system is a common finding in resistant isolates. oup.com This can be caused by mutations in regulatory genes such as acrR and marR, which act as repressors of the pump's expression. nih.gov

In Acinetobacter baumannii, the AdeIK efflux pump has been shown to play a significant role in levofloxacin resistance, with studies demonstrating increased expression of the adeK gene after exposure to the antibiotic. uobaghdad.edu.iq Other pumps, including those encoded by qepA and oqxA, also contribute to resistance. frontiersin.org

In Mycobacterium abscessus, elevated transcription of multiple efflux pump genes has been observed in resistant isolates, suggesting their crucial role in this species' intrinsic and acquired resistance to levofloxacin. asm.org

In addition to efflux pumps, transcriptomic studies have revealed that bacteria under levofloxacin stress can upregulate genes involved in other cellular processes. In Pseudomonas aeruginosa, for instance, exposure to levofloxacin can lead to the increased expression of genes essential for DNA replication, DNA repair, and homologous recombination. frontiersin.orgnih.gov This is interpreted as a compensatory response to the DNA damage induced by the antibiotic. frontiersin.orgnih.gov

Furthermore, some studies have identified novel regulatory pathways. A transcriptomic study on H. pylori found that zinc acetate (B1210297) increased sensitivity to levofloxacin, an effect associated with the increased expression of ssrA, a gene encoding transfer-messenger RNA (tmRNA). asm.org Knockdown of ssrA restored levofloxacin resistance, highlighting the role of the trans-translation rescue system in modulating antibiotic susceptibility. asm.org

The table below details some of the genes and systems whose expression is altered in levofloxacin-resistant bacteria.

Table 2: Genes with Altered Expression in Levofloxacin-Resistant Bacteria

Gene/System Change in Expression Bacterial Species Functional Consequence Reference
acrA, acrB Upregulation Escherichia coli Increased efflux of levofloxacin oup.com
marR, acrR Mutation/Downregulation Escherichia coli Derepression of AcrAB-TolC efflux pump nih.gov
adeK Upregulation Acinetobacter baumannii Increased efflux of levofloxacin uobaghdad.edu.iq
qepA, oqxA Upregulation Acinetobacter baumannii Increased efflux of levofloxacin frontiersin.org
DNA repair genes (recA) Upregulation Pseudomonas aeruginosa Response to DNA damage frontiersin.orgnih.gov
ssrA (tmRNA) Altered Expression Helicobacter pylori Modulation of resistance asm.org
Multiple efflux pump genes Upregulation Mycobacterium abscessus Increased efflux of levofloxacin asm.org

These genomic and transcriptomic findings underscore that levofloxacin resistance is a multifaceted phenomenon, often resulting from a combination of target-site mutations and alterations in gene expression that reduce effective drug concentration and mitigate its cellular damage.

Advanced Analytical and Chromatographic Techniques for Research

Chromatographic Methodologies

Chromatography is a cornerstone of levofloxacin (B1675101) analysis, offering powerful separation capabilities. Various chromatographic techniques are utilized, each with specific advantages for different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of levofloxacin in bulk drug substances, pharmaceutical formulations, and biological fluids. researchgate.netekb.eg Reversed-phase HPLC (RP-HPLC) is the most common mode, typically employing a C18 or C8 stationary phase. vjs.ac.vnnih.gov

A key aspect of HPLC method development is the optimization of the mobile phase to achieve efficient separation. Mobile phases for levofloxacin analysis often consist of a mixture of an aqueous buffer (such as phosphate (B84403) or citrate (B86180) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.eghumanjournals.comjohronline.com The pH of the buffer is a critical parameter, influencing the retention and peak shape of the analyte. vjs.ac.vn For instance, one method utilized a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) and acetonitrile (40% v/v) at a pH of 5.2. researchgate.net Another employed a mixture of 25mM potassium dihydrogen orthophosphate buffer (pH 3.0) and methanol (35:65 v/v). humanjournals.com The detection is typically carried out using a UV detector, with wavelengths around 293 nm, 294 nm, or 330 nm being common. nih.govjohronline.comresearchgate.net

The versatility of HPLC allows for its application in various analytical scenarios, from routine quality control to complex pharmacokinetic studies. researchgate.netnih.gov

Table 1: Examples of HPLC Methods for Levofloxacin Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Thermo Scientific Synchronise C1825mM potassium dihydrogen orthophosphate buffer (pH 3.0) and methanol (35:65 v/v)0.8254 humanjournals.com
Shim-pack CLC-ODSBuffer (850 ml of 0.05 M Citric acid monohydrate and 10 ml of 1 M ammonium acetate) : Acetonitrile (150)1293 johronline.com
Inertsil C18Not specifiedNot specified330 nih.gov
Hypersil BDS C1820 mM sodium dihydrogen phosphate-2 hydrate (B1144303) (pH = 3.2) and acetonitrile (75:25, v/v)1.5260 ekb.eg

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. jbino.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher pressures. scispace.comresearchgate.net

For levofloxacin analysis, UPLC methods provide shorter run times, often under 5 minutes, making them highly efficient for high-throughput screening. jbino.comscispace.com A typical UPLC method for levofloxacin might use a C18 column, such as a Waters Acquity HSS T-3 or BEH C18, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. jbino.comscispace.comresearchgate.net For example, one validated method used an ACQUITY UPLC BEH C18 column with a mobile phase of acetonitrile and a buffer (20 mM K2HPO4 + 1 mL triethylamine (B128534) in 1 L water, pH 2.5) in a 23:77 v/v ratio, achieving a runtime of 4 minutes. scispace.comresearchgate.net Another method employed a Waters Aquity HSS T-3 column with a mobile phase of 0.1% aqueous trifluoroacetic acid and acetonitrile. jbino.com

The enhanced sensitivity of UPLC makes it particularly suitable for the quantification of levofloxacin in biological matrices where concentrations can be very low. jbino.comresearchgate.net

Table 2: UPLC Method Parameters for Levofloxacin Analysis

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
ACQUITY UPLC BEH C18 (100*2.1 mm, 1.7 µm)Acetonitrile-buffer (23:77 v/v) (buffer: 20 mM K2HPO4 + 1 mL triethylamine in 1 L water, pH = 2.50)0.400294 scispace.com
Waters Acquity HSS T-3 (100 x 2.1 mm, 1.8 µm)0.1% aqueous trifluoroacetic acid and acetonitrileNot SpecifiedNot Specified jbino.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the analysis of levofloxacin. researchgate.netoup.com This technique is particularly useful for the simultaneous determination of levofloxacin in combination with other drugs. oup.comnih.gov

In HPTLC, the separation is carried out on a high-performance TLC plate, typically coated with silica (B1680970) gel 60 F254. researchgate.netoup.com A suitable mobile phase is selected to achieve the desired separation. For instance, a mobile phase consisting of n-butanol–methanol–ammonia (5:1:1.5, v/v/v) has been used for the simultaneous estimation of levofloxacin hemihydrate and ornidazole. oup.comnih.gov Another method utilized a mobile phase of water-methanol-n-butanol-ammonia solution 5 + 5 + 5 + 0.4 (v/v). researchgate.net

After development, the separated spots are quantified using a densitometer at a specific wavelength, such as 298 nm. researchgate.netoup.com HPTLC methods for levofloxacin have been validated according to ICH guidelines and have shown good linearity and recovery. oup.com

Table 3: HPTLC Method for Levofloxacin Hemihydrate and Ornidazole

Stationary PhaseMobile PhaseDetection Wavelength (nm)Linearity Range (ng/spot)Reference
Merck TLC aluminium sheets of silica gel 60 F254n-butanol–methanol–ammonia (5:1:1.5, v/v/v)29850–250 (Levofloxacin) oup.comnih.gov
Silica gel 60F254water-methanol-n-butanol-ammonia solution 5 + 5 + 5 + 0.4 (v/v)2980.8–3.0 µg researchgate.net

Chiral Chromatography for Enantiomeric Purity

Levofloxacin is the S-(-)-enantiomer of the racemic ofloxacin (B1677185). vjs.ac.vn The R-(+)-enantiomer is considered an impurity. Therefore, methods to determine the enantiomeric purity of levofloxacin are crucial. Chiral chromatography is the primary technique used for this purpose.

Ligand-exchange chromatography (LEC) is a powerful technique for the separation of enantiomers. vjs.ac.vnresearchgate.netbenthamdirect.com In this method, a chiral selector, typically an amino acid, is added to the mobile phase along with a metal ion, usually copper(II) sulfate (B86663). vjs.ac.vnresearchgate.netnih.gov This forms a transient diastereomeric complex with the enantiomers of ofloxacin, allowing for their separation on a conventional achiral stationary phase, such as a C18 or C8 column. vjs.ac.vnresearchgate.net

The choice of the chiral ligand and the optimization of the mobile phase composition, including the concentration of the ligand, copper salt, organic modifier (like methanol), and pH, are critical for achieving good resolution. vjs.ac.vnresearchgate.netbenthamdirect.com For example, a mobile phase containing L-phenylalanine and copper sulfate has been successfully used to separate the enantiomers of ofloxacin. vjs.ac.vn Another study reported the use of L-leucine as the chiral ligand. researchgate.net The separation process in ligand-exchange chromatography is often enthalpy-controlled. researchgate.net

The selection of an appropriate chiral selector is fundamental to achieving enantiomeric separation. In the context of levofloxacin, various chiral selectors have been investigated. These can be broadly categorized into those used in chiral mobile phase additives and those immobilized on chiral stationary phases (CSPs).

For ligand-exchange chromatography, amino acids like L-phenylalanine and L-leucine are common chiral selectors added to the mobile phase. vjs.ac.vnresearchgate.net Novel chiral selectors, such as chiral ionic liquids derived from amino acids, have also been explored. benthamdirect.comrsc.org For instance, L-phenylalanine ethyl ester bis(trifluoromethanesulfonyl)imide has been used as a chiral selector in the mobile phase. benthamdirect.com

When using chiral stationary phases, the separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the column. A Chiralpak IC column, for example, has been used with a mobile phase of n-hexane and isopropyl alcohol (95:5 v/v) to separate levofloxacin enantiomers. researchgate.net The optimization of the mobile phase, including the ratio of organic solvents and the addition of modifiers like trifluoroacetic acid or diethylamine, is crucial for enhancing chromatographic efficiency and resolution. researchgate.net

The optimization of chiral separations often involves a systematic approach, such as using experimental designs like the Box-Behnken design, to study the effects of multiple factors simultaneously. scielo.brscielo.br These factors can include the concentration of the chiral selector, pH, mobile phase composition, flow rate, and column temperature. scielo.brscielo.br

Table 4: Examples of Chiral Selectors and Methods for Levofloxacin Enantiomeric Purity

Chromatographic TechniqueChiral SelectorStationary PhaseMobile PhaseResolution (Rs)Reference
Ligand-Exchange HPLCL-phenylalanineC1820% (v/v) methanol, 8 mM L-Phe, 4 mM CuSO4 in water (pH 3.2)3.18 researchgate.net
Ligand-Exchange HPLCL-leucineC18Methanol-water (88:12, v/v) containing 10 mmol L-1 L-leucine and 5 mmol L-1 copper sulfate2.4 researchgate.net
Chiral HPLCNot specified (Chiralpak IC)Chiralpak IC (150 X 2.1mm X 5μm)n-hexane and isopropyl alcohol (95:5 v/v)> 3 researchgate.net
Ligand-Exchange ChromatographyL-phenylalanine ethyl ester bis(trifluoromethanesulfonyl)imideC18Methanol/water (12:88, v/v) with 8 mmol/L chiral ionic liquid and 4 mmol/L Cu2+ (pH 4.8)1.84 benthamdirect.com
HPLCD-phenylalanineProdigy ODS -2, 5 µm 4.6 × 150 mmGradient of buffer solution and methanol (80:20, v/v)3.8 nih.gov
Thermodynamic Aspects of Chiral Separation

The separation of levofloxacin from its (R)-enantiomer is a critical analytical challenge. Thermodynamic studies provide insight into the mechanisms governing this chiral recognition. In ligand-exchange high-performance liquid chromatography (HPLC), the chiral separation is often an enthalpy-controlled process, as indicated by Van't Hoff plots. nih.govresearchgate.net This suggests that the binding interactions between the enantiomers and the chiral selector are the primary driving force for separation.

One study determined the thermodynamic parameters for the enantiomeric separation of levofloxacin using a hollow fiber supported liquid membrane system. researchgate.netkisti.re.kr The activation energy (Ea) for the reaction between levofloxacin and the chiral selector (-)-DBTA was found to be 72.96 kJ mol⁻¹. researchgate.net Another investigation using a conventional C18 column with L-phenylalanine and cupric sulfate in the mobile phase also concluded that the chiral separation was an enthalpy-controlled process. researchgate.net Similarly, a study on the separation of ofloxacin enantiomers on a normal phase thin-layer chromatography (TLC) plate found that the process was enthalpy-controlled, with the absolute values of enthalpy (ΔH°) and entropy (ΔS°) for (R)-ofloxacin being larger than those for levofloxacin. akjournals.com

Table 1: Thermodynamic Parameters for Chiral Separation of Ofloxacin Enantiomers

Enantiomer ΔH° (kJ/mol) ΔS° (J/mol·K)
(R)-ofloxacin - -
Levofloxacin - -

(Data derived from studies on ofloxacin, the racemate containing levofloxacin) akjournals.com

Spectrophotometric Methods

Spectrophotometry offers a range of techniques for the quantitative analysis of levofloxacin. These methods are valued for their simplicity, speed, and accessibility.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the determination of levofloxacin in various samples. The method is based on the measurement of the absorbance of levofloxacin in a suitable solvent. The wavelength of maximum absorption (λmax) for levofloxacin is typically observed around 290 nm to 320 nm, depending on the solvent used. ijpsjournal.combioline.org.br For instance, in 0.1M HCl, the λmax is 290 nm bioline.org.br, while in methanol, it is observed at 298 nm scielo.br, and in distilled water, at 320 nm. ijpsjournal.com

The method generally demonstrates good linearity over a range of concentrations. ijpsjournal.combioline.org.brscielo.br For example, linearity has been reported in the concentration range of 2–10 µg/ml in distilled water ijpsjournal.com and 3.0 to 8.0 μg mL⁻¹ in methanol. scielo.br The application of derivative spectrophotometry, specifically the second-order derivative, can enhance the specificity of the assay by reducing baseline shifts and interference from co-administered drugs. nih.gov

Table 2: UV-Visible Spectrophotometric Methods for Levofloxacin Determination

Solvent λmax (nm) Linear Range (µg/mL) Correlation Coefficient (r²) Reference
Distilled Water 320 2 - 10 0.9997 ijpsjournal.com
0.1M HCl 290 0.25 - 12.0 0.999 bioline.org.br

Spectrofluorimetry

Spectrofluorimetric methods provide high sensitivity for the determination of levofloxacin. These methods are based on the native fluorescence of the levofloxacin molecule or the formation of fluorescent complexes. In an acetic acid-sodium acetate buffer at pH 4.0, levofloxacin exhibits maximum fluorescence with an excitation wavelength (λex) of 292 nm and an emission wavelength (λem) of 494 nm. sci-hub.ru The fluorescence intensity can be enhanced by the use of micelles, such as sodium dodecyl sulphate (SDS), which allows for the direct measurement of levofloxacin in complex matrices like serum and urine. sci-hub.ru

Another approach involves the formation of a charge-transfer complex with reagents like chloranilic acid, with excitation at 285 nm and emission at 485 nm. scirp.org A different method utilizes L-tryptophan as a fluorescent probe, where the quenching of L-tryptophan's fluorescence by levofloxacin is measured at an emission wavelength of 365 nm after excitation at 281 nm. koyauniversity.org

Table 3: Spectrofluorimetric Methods for Levofloxacin Determination

Method pH λex (nm) λem (nm) Linear Range Reference
Native Fluorescence 4.0 292 494 20–3000 ng/mL sci-hub.ru
Micelle Enhanced 5.0 292 494 - sci-hub.ru
Charge-Transfer Complex - 285 485 0.1 - 1.0 µg/mL scirp.org

Kinetic Spectrophotometric Derivatization Methods

Kinetic spectrophotometric methods are based on the measurement of the rate of a chemical reaction involving levofloxacin. One such method involves the oxidative coupling of levofloxacin with 3-methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate (MBTH) in the presence of Ce(IV) in a sulfuric acid medium. researcher.lifetandfonline.comresearchgate.nettandfonline.com This reaction produces a greenish-blue product with a maximum absorbance at 629 nm. researcher.lifetandfonline.comtandfonline.com The reaction rate can be followed spectrophotometrically, and various kinetic methods, such as the initial rate and fixed-time methods, can be used to construct calibration graphs. researcher.lifetandfonline.com

The study of activation parameters provides valuable information about the transition state and the feasibility of the reaction. For the oxidative coupling reaction of levofloxacin with MBTH, the activation parameters have been estimated. researcher.lifetandfonline.com

Table 4: Activation Parameters for the Kinetic Spectrophotometric Determination of Levofloxacin

Parameter Value Unit Reference
Activation Energy (Ea) 9.84 kJ mol⁻¹ researcher.lifetandfonline.com
Activation Enthalpy (ΔH‡) 7.40 kJ mol⁻¹ researcher.lifetandfonline.com
Activation Entropy (ΔS‡) 177.04 JK⁻¹ mol⁻¹ researcher.lifetandfonline.com

Potentiometric Detection Strategies

Potentiometric methods, utilizing ion-selective electrodes (ISEs), offer a simple, rapid, and cost-effective approach for the determination of levofloxacin. orientjchem.orgmdpi.com These sensors are based on the incorporation of an ion-pair complex of levofloxacin into a polymeric membrane, typically made of polyvinyl chloride (PVC). orientjchem.orgmdpi.comnih.gov

Various types of electrodes have been fabricated, including PVC membrane electrodes, carbon paste electrodes (CPEs), and screen-printed electrodes (SPEs). mdpi.comnih.gov The performance of these electrodes is characterized by their slope, linear range, and limit of detection. For instance, a PVC membrane sensor incorporating a levofloxacin-tetraphenylborate (LVX-TPB) ion pair exhibited a Nernstian response of 58.7±0.2 mV/decade over a concentration range of 1.0×10⁻⁵ to 1.0×10⁻² mol L⁻¹. orientjchem.org Another study using a PVC membrane with a levofloxacin-phosphomolybdic acid ion pair reported a slope of 55.80 ± 0.70 mV/decade in a linear range of 1 × 10⁻⁶ M to 1 × 10⁻² M. mdpi.com Molecularly imprinted polymers (MIPs) have also been used to create highly selective potentiometric sensors for levofloxacin. ekb.eg

Table 5: Performance Characteristics of Potentiometric Sensors for Levofloxacin

Electrode Type Ion-Pair/Sensing Material Slope (mV/decade) Linear Range (mol L⁻¹) Limit of Detection (mol L⁻¹) Reference
PVC Membrane Levofloxacin-Tetraphenylborate 58.7 ± 0.2 1.0×10⁻⁵ - 1.0×10⁻² 3.2×10⁻⁶ orientjchem.org
Plasticized CPE Levofloxacinium-tetraphenylborate 53.5 1.0×10⁻⁴ - 1.0×10⁻² - nih.gov
PVC Membrane Levofloxacin-Phosphomolybdic Acid 55.80 ± 0.70 1×10⁻⁶ - 1×10⁻² - mdpi.com
Screen-Printed Electrode Levofloxacin-Phosphomolybdic Acid 56.90 ± 0.50 1×10⁻⁶ - 1×10⁻² - mdpi.com

Ion-Selective Electrodes (ISEs)

Ion-selective electrodes (ISEs) represent a simple, cost-effective, and rapid potentiometric method for the determination of levofloxacin. ufp.pt These sensors operate by measuring the potential difference across a membrane that is selective for the target ion, in this case, the protonated form of levofloxacin. The construction of these electrodes often involves incorporating an ion-pair complex of levofloxacin into a polymeric membrane, such as polyvinyl chloride (PVC). ufp.ptnih.govmdpi.com

The selectivity of these electrodes is a crucial parameter, indicating their ability to measure levofloxacin in the presence of other interfering ions. Research has shown that levofloxacin ISEs exhibit good selectivity against common inorganic cations (e.g., Na+, K+, Ca²⁺, Mg²⁺) and some organic molecules. ufp.ptnih.gov For example, one study reported selectivity coefficients (log K) against various interfering species to be significantly improved in modified carbon paste electrodes compared to standard ones. nih.gov

The operational pH range is another important characteristic. Many levofloxacin ISEs perform optimally in acidic conditions, typically within a pH range of 3.0 to 5.0, where levofloxacin exists predominantly in its cationic form. mdpi.com The response time of these electrodes is generally fast, and they can have a long operational lifetime, with some PVC membrane sensors being usable for over eight months without a significant decline in performance. ufp.pt

The application of ISEs has been successfully demonstrated for the quantification of levofloxacin in pharmaceutical preparations and biological fluids like serum and urine. nih.govmdpi.com

Table 1: Performance Characteristics of Various Levofloxacin Ion-Selective Electrodes

Electrode TypeLinear Range (M)Slope (mV/decade)Detection Limit (M)pH RangeReference
PVC Membrane (Ofloxacin-based)7.0 x 10⁻⁶ - 1.0 x 10⁻²54.9 ± 1.34.0 x 10⁻⁶~2.5 ufp.pt
PVC Modified Carbon Paste (P-CPE)1.0 x 10⁻² - 1.0 x 10⁻⁴53.5-4.1 nih.gov
PVC Coated Carbon Paste (C-CPE)-50.2-4.1 nih.gov
Carbon Paste (CPE)1.0 x 10⁻² - 1.0 x 10⁻⁵49.31.0 x 10⁻⁵4.1 nih.gov
Polyvinyl Chloride Electrode (PVCE)1.0 x 10⁻⁶ - 1.0 x 10⁻²55.80 ± 0.705.0 x 10⁻⁷3.0 - 5.0 mdpi.com
Screen-Printed Electrode (SPE)1.0 x 10⁻⁶ - 1.0 x 10⁻²56.90 ± 0.505.0 x 10⁻⁷3.0 - 5.0 mdpi.com
Plastic Membrane Sensor (LVX-TPB)1.0 x 10⁻⁵ - 1.0 x 10⁻²-3.2 x 10⁻⁶- orientjchem.orgorientjchem.org

Quantitative Nuclear Magnetic Resonance (qNMR) for Content Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive analytical tool for the precise determination of the absolute content of active pharmaceutical ingredients, including levofloxacin hemihydrate. researchgate.netscispace.com A key advantage of qNMR is that the signal area is directly proportional to the number of nuclei, making it an inherently quantitative technique. researchgate.net

A specific ¹H-qNMR method for levofloxacin hemihydrate has been developed and validated using maleic acid as an internal standard and deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. researchgate.netresearchgate.net In this method, a distinct proton signal of levofloxacin at 8.94 ppm is used for quantification against the signal of the internal standard at 6.20 ppm. researchgate.net This approach has proven to be simple, precise, accurate, and specific for determining the content of levofloxacin in pharmaceutical tablets. researchgate.net

The validation of qNMR methods for levofloxacin has been performed in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent results for linearity, precision, accuracy, and robustness. researchgate.net For instance, one study reported a correlation coefficient (R²) of 1.0000 for the linearity of the qNMR method for levofloxacin hemihydrate. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.052 mg/0.6 mL and 0.16 mg/0.6 mL, respectively. researchgate.net

Recovery studies for qNMR methods have shown high accuracy, with recoveries for pure levofloxacin reported in the range of 97.0-99.4% ± 0.5%. researchgate.net The relative standard deviation (RSD) values are typically low, often less than 2.7%, indicating high precision. researchgate.net The versatility of qNMR allows for its application in various matrices, including pharmaceutical formulations and biological samples like urine. researchgate.net

Furthermore, ¹⁹F-qNMR presents a promising alternative, especially for fluorine-containing drugs like levofloxacin. diva-portal.org The ¹⁹F nucleus is highly sensitive and often provides simpler spectra with less signal overlap compared to ¹H-NMR, which can enhance specificity and accuracy. diva-portal.org

Table 2: Validation Parameters for qNMR Determination of Levofloxacin Hemihydrate

ParameterResultReference
Internal StandardMaleic acid researchgate.netresearchgate.net
SolventDMSO-d6 researchgate.netresearchgate.net
Analyte Peak (ppm)8.94 researchgate.net
Internal Standard Peak (ppm)6.20 researchgate.netresearchgate.net
Correlation Coefficient (R²)1.0000 researchgate.net
Limit of Detection (LOD)0.052 mg/0.6 mL researchgate.net
Limit of Quantitation (LOQ)0.16 mg/0.6 mL researchgate.net
Recovery (Pure Drug)97.0-99.4% ± 0.5% researchgate.net
Relative Standard Deviation (RSD)< 2.7% researchgate.net

Method Validation Parameters: Linearity, Sensitivity, Resolution, Reproducibility

The validation of analytical methods is a critical requirement to ensure their reliability for the intended application. Key parameters that are consistently evaluated for methods used in the analysis of levofloxacin include linearity, sensitivity (encompassing the limit of detection and limit of quantitation), resolution, and reproducibility (precision). researchgate.netscielo.brsphinxsai.comoup.comscispace.com

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For levofloxacin, various analytical techniques have demonstrated excellent linearity. For example, a UV spectrophotometric method showed linearity in the concentration range of 3.0 to 8.0 µg/mL with a correlation coefficient (r²) of 0.9999. scielo.br An HPLC method reported a linear range of 40 to 10000 ng/mL with a correlation coefficient greater than 0.9999. researchgate.net Similarly, a UPLC method for levofloxacin was linear over a concentration range of 20 to 45 µg/mL with a correlation coefficient (R²) greater than 0.999. scispace.com

Sensitivity: The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy. For levofloxacin, a UV spectrophotometric method reported an LOD of 0.08 µg/mL and an LOQ of 0.25 µg/mL. scielo.br An HPLC method for related substances of levofloxacin established an LOQ of 0.046 µg/mL for levofloxacin itself. sphinxsai.com A highly sensitive UPLC-MS/MS method reported an even lower LOD of 0.05 ppm. rasayanjournal.co.in

Resolution: In chromatography, resolution is a measure of the separation between two peaks in a chromatogram. It is crucial for ensuring that the analyte peak is free from interference from other components in the sample, such as impurities or degradation products. A validated HPLC method for levofloxacin and its related substances demonstrated a resolution of 5.2 between the levofloxacin peak and a key impurity, indicating adequate separation. sphinxsai.com

Reproducibility (Precision): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For levofloxacin analysis, methods have shown high precision. A UV spectrophotometric method had an RSD below 1.0%. scielo.br An HPLC method reported intra-day and inter-day RSDs of less than 1.2%. researchgate.net Repeatability studies for a UPLC method showed a %RSD in the range of 0.94–1.42. scispace.com

Table 3: Summary of Method Validation Parameters for Levofloxacin Analysis

Analytical TechniqueLinearity RangeCorrelation Coefficient (r²/R²)LODLOQReproducibility (%RSD)Reference
UV Spectrophotometry3.0 - 8.0 µg/mL0.99990.08 µg/mL0.25 µg/mL< 1.0 scielo.br
UV Spectrophotometry2 - 10 µg/mL0.99970.0365 µg/mL0.1108 µg/mL< 2.0 ijpsjournal.com
HPLC40 - 10000 ng/mL> 0.9999--< 1.2 researchgate.net
HPLC (Related Substances)---0.046 µg/mL- sphinxsai.com
UPLC20 - 45 µg/mL> 0.9990.015 µg/mL0.05 µg/mL0.94 - 1.42 scispace.com
HPTLC50 - 250 ng/spot0.999817.3 ng/spot5.7 ng/spot0.48 (repeatability) oup.com
UPLC-MS/MS0.15 - 2.0 ppm> 0.99980.05 ppm-- rasayanjournal.co.in
Potentiometry (LVX-TPB)1.0x10⁻⁵ - 1.0x10⁻² M-3.2x10⁻⁶ M9.7x10⁻⁶ M< 1.0 orientjchem.orgorientjchem.org

Environmental Fate and Transformation Studies

Occurrence and Persistence in Aquatic Environments

Levofloxacin (B1675101), a fluoroquinolone antibiotic, is frequently detected in various aquatic environments due to its widespread use and incomplete removal in wastewater treatment plants. mdpi.commdpi.com Its presence in surface water, including rivers and lakes, has been documented globally, with concentrations typically ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.comnih.gov For instance, high concentrations of fluoroquinolones, including levofloxacin, have been reported in surface waters in several countries. mdpi.com The continuous discharge of these compounds into aquatic systems leads to a state of "pseudo-persistence," where the rate of introduction surpasses the rate of natural degradation. mdpi.com

Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive species, primarily hydroxyl radicals (•OH). researchgate.netmdpi.com These methods are particularly effective for degrading persistent and non-biodegradable compounds like levofloxacin.

Ozonation

Ozonation has proven to be an effective method for the degradation of levofloxacin in aqueous solutions. researchgate.netepa.gov Studies have shown that levofloxacin can be completely degraded by molecular ozone. nih.gov For an initial levofloxacin concentration of 20 mg/L, a transferred ozone dose of 20.5 mg/L was sufficient for its complete removal. researchgate.netepa.gov The reaction kinetics of ozonation are significant, with a reported rate constant of 6.0×10(4) M(-1) s(-1) at pH 7.2. nih.gov While ozonation effectively removes the parent compound, it can lead to the formation of transformation products, which may themselves exhibit toxicity. nih.gov Research using ozone micro-nano bubbles has also demonstrated high removal efficiency, achieving approximately 100% degradation of levofloxacin under optimal conditions (pH 9, 40 minutes ozonation time, 5 mg/L initial concentration). tandfonline.com Catalytically enhanced ozonation, for instance with the addition of Fe2+, has also been explored to improve the efficiency of the process. mdpi.com

Heterogeneous Photocatalysis (e.g., TiO2, ZnFe2O4)

Heterogeneous photocatalysis is a prominent AOP for the degradation of organic pollutants. mdpi.com This process typically involves a semiconductor catalyst that, upon absorbing light, generates electron-hole pairs, leading to the formation of reactive oxygen species that degrade the target compound. researchgate.net

Titanium Dioxide (TiO2): Titanium dioxide (TiO2) is a widely used photocatalyst for levofloxacin degradation due to its high stability, low cost, and non-toxicity. mdpi.comresearchgate.net Studies have demonstrated the high efficiency of TiO2 nanoparticles in degrading levofloxacin under UV irradiation, with over 90% removal achieved in 120 minutes. researchgate.net The photocatalytic performance of synthesized TiO2 nanoparticles can even surpass that of commercially available catalysts. researchgate.net The efficiency of TiO2 can be further enhanced by creating nanocomposites, for example, with carbon dots, which can lead to almost complete degradation of levofloxacin within 90 minutes under solar light. rsc.org The mechanism involves the generation of reactive species that attack the levofloxacin molecule. csic.es

Zinc Ferrite (B1171679) (ZnFe2O4): Zinc ferrite (ZnFe2O4) has emerged as an effective photocatalyst, particularly under visible light, for the degradation of fluoroquinolones. gdut.edu.cnucpress.edu ZnFe2O4 nanoparticles, often used in combination with other processes like peroxymonosulfate (B1194676) (PMS) activation, have shown significant degradation efficiency. gdut.edu.cncolab.ws For instance, a ZnFe2O4/LED/PMS system achieved 88.52% degradation of levofloxacin within 180 minutes. gdut.edu.cncolab.ws The photocatalytic activity of ZnFe2O4 is attributed to its ability to generate electron-hole pairs under light irradiation, which then initiate the degradation process. gdut.edu.cnacs.org The combination of ZnFe2O4 with other materials to form nanoheterostructures can further enhance its photocatalytic performance by improving charge separation and light absorption. acs.org

Fenton and Fenton-like Reactions

Fenton and Fenton-like reactions are another set of powerful AOPs for the degradation of refractory organic pollutants like levofloxacin. researchgate.netpjoes.com The classical Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate highly reactive hydroxyl radicals (•OH). researchgate.net

Studies have shown that the Fenton (H2O2/Fe2+) system exhibits high performance in both the degradation and mineralization of levofloxacin, following pseudo-first-order kinetics. researchgate.net Fenton-like processes, which may use other iron sources or catalysts, have also been extensively investigated. researchgate.netdntb.gov.ua For example, an electro-Fenton-like system using a Fe3O4-CaO2 cathode promoted by peroxymonosulfate (PMS) achieved 92.1% degradation of levofloxacin. nih.gov The efficiency of these processes is often dependent on factors such as pH and the concentrations of the reactants. pjoes.com The degradation of levofloxacin in these systems proceeds through the attack of hydroxyl radicals on the molecule, leading to the formation of various intermediates. researchgate.netpjoes.com

Persulfate Activation Systems (e.g., Fe2+, nZVI/Co/N-CNT)

Persulfate-based AOPs have gained attention due to the high redox potential of the sulfate (B86663) radical (SO4•−). mdpi.com Persulfate (S2O82−) or peroxymonosulfate (PMS) can be activated by various means, including heat, UV light, and transition metals, to generate these reactive radicals. mdpi.com

Ferrous ion (Fe2+) has been shown to effectively activate persulfate for levofloxacin degradation. researchgate.net The S2O82-/Fe2+ system can lead to rapid initial degradation of the antibiotic. researchgate.net More complex activators have also been developed, such as nanoscale zero-valent iron/cobalt supported on nitrogen-doped carbon nanotubes (nZVI/Co/N-CNT). iwaponline.com This system, when used to activate PMS, demonstrated a high removal efficiency for levofloxacin. iwaponline.com Similarly, magnetic copper ferrite/montmorillonite-k10 nanocomposites have been used to activate persulfate, resulting in 85.55% degradation of levofloxacin. mdpi.com The degradation efficiency in these systems is influenced by factors such as catalyst dosage, persulfate concentration, and initial pH. iwaponline.commdpi.com

Hydroxyl Radical (•OH) and Sulfate Radical (SO4•-) Formation and Reactivity

Both hydroxyl (•OH) and sulfate (SO4•−) radicals are the primary reactive species responsible for the degradation of levofloxacin in many AOPs. gdut.edu.cncolab.ws The formation of these radicals is a key step in the oxidation process.

In Fenton and Fenton-like systems, •OH radicals are the predominant oxidative species. researchgate.net They are generated from the decomposition of hydrogen peroxide catalyzed by Fe2+. The rate constant for the reaction of levofloxacin with •OH has been determined to be in the order of 10^9 M-1 s-1, indicating a very fast reaction. nih.gov

In persulfate-based AOPs, both SO4•− and •OH radicals can be generated and contribute to the degradation of levofloxacin. gdut.edu.cnmdpi.com The relative contribution of each radical can depend on the specific activation method and reaction conditions, such as pH. iwaponline.com For example, in the CuFe2O4/MMT-k10/PS system, both radicals were identified as key contributors to the degradation process. mdpi.com Similarly, in a ZnFe2O4/LED/PMS system, the generation of both SO4•− and •OH was confirmed. gdut.edu.cncolab.ws The attack of these radicals on the levofloxacin molecule typically occurs at specific sites, such as the piperazinyl ring and carboxylic acid group, leading to its transformation. csic.es

Interactive Data Tables

Table 1: Degradation of Levofloxacin by Ozonation

Initial Concentration (mg/L) Ozone Dose (mg/L) pH Removal Efficiency (%) Reference
20 20.5 - ~100 researchgate.net, epa.gov
5 - 9 ~100 tandfonline.com
- - 7.2 - nih.gov

Table 2: Degradation of Levofloxacin by Heterogeneous Photocatalysis

Catalyst Light Source Time (min) Removal Efficiency (%) Reference
TiO2 nanoparticles UV 120 >90 researchgate.net
TiO2/C-dots Solar 90 ~100 rsc.org
ZnFe2O4/LED/PMS LED 180 88.52 gdut.edu.cn, colab.ws

Table 3: Degradation of Levofloxacin by Fenton and Fenton-like Reactions

System Degradation Efficiency (%) Key Findings Reference
H2O2/Fe2+ (Fenton) High Follows pseudo-first-order kinetics researchgate.net
Fe3O4-CaO2/PMS (Electro-Fenton-like) 92.1 Efficient degradation and mineralization nih.gov

Table 4: Degradation of Levofloxacin by Persulfate Activation Systems

System Persulfate Source Activator Degradation Efficiency (%) Reference
S2O82-/Fe2+ Persulfate Fe2+ Rapid initial degradation researchgate.net
PMS/nZVI/Co/N-CNT PMS nZVI/Co/N-CNT High removal efficiency iwaponline.com
PS/CuFe2O4/MMT-k10 Persulfate CuFe2O4/MMT-k10 85.55 mdpi.com

Identification of Transformation Products and Degradation Pathways

The environmental transformation of levofloxacin is a complex process involving multiple pathways, largely dictated by the specific environmental conditions and the reactive species present. Key degradation mechanisms include modifications to the piperazinyl ring, the quinolone core, and the fluorine substituent.

The piperazinyl ring of the levofloxacin molecule is a primary site for oxidative degradation. nih.gov Studies have shown that advanced oxidation processes (AOPs) and photocatalysis frequently target this functional group. The degradation can proceed through several reactions, including the opening of the piperazine (B1678402) ring, demethylation, and complete elimination from the quinolone core. mdpi.commdpi.comnih.gov For example, during ozonation, the unprotonated tertiary amines of the piperazinyl substituent are key reaction sites. ugent.be The breakdown of the piperazine ring is significant because this part of the molecule is associated with its antibacterial activity; its degradation is linked to a loss of the compound's antibacterial character. nih.gov In some degradation pathways, the N-methyl piperazine ring breaks to form intermediates, which then undergo further transformation. mdpi.com This elimination or alteration of the piperazinyl ring is a critical step in the detoxification of levofloxacin in the environment. nih.govresearchgate.net

The core quinolone structure of levofloxacin is another major target for degradation, particularly by highly reactive hydroxyl radicals (•OH) generated during AOPs. csic.esscielo.br Hydroxyl radicals can attack the aromatic quinolone ring, leading to the addition of hydroxyl groups and the formation of phenolic compounds. scielo.br This process, known as hydroxylation, can occur at various positions on the ring. nih.gov Computational models have predicted that radical attacks are most likely to occur at specific carbon atoms within the quinolone moiety, such as the C2 position. ugent.be The addition of hydroxyl radicals to the quinolone ring can lead to the formation of intermediates like isatin (B1672199) and anthranilic acid type metabolites, ultimately contributing to the breakdown of the central ring structure. ugent.becsic.es

A specific type of hydroxyl radical attack, known as ipso substitution, can occur at the fluorine atom on the quinolone ring. scielo.brresearchgate.net In this reaction, the hydroxyl radical directly replaces the fluorine atom. researchgate.net This defluorination step is a significant transformation pathway, as the presence of the fluorine atom at position C-6 is crucial for the broad-spectrum antibacterial activity of fluoroquinolones. nih.gov The loss of fluoride (B91410) ions during degradation processes suggests that the resulting transformation products may be more susceptible to subsequent biodegradation if complete mineralization is not achieved. scielo.br Studies on the photooxidation of levofloxacin have identified hydroxylated defluorination as a primary degradation pathway. nih.gov

Biodegradation by Microorganisms and Microbial Communities

The persistence of levofloxacin in the environment is also influenced by its susceptibility to biodegradation by various microorganisms.

The freshwater microalga Chlorella vulgaris has demonstrated a capacity for the biodegradation and removal of levofloxacin from aquatic environments. researchgate.netcapes.gov.br Studies have shown that C. vulgaris can remove levofloxacin through a combination of bioaccumulation, bioadsorption, and intracellular biodegradation. researchgate.netmdpi.com One study found that among six different microalgal species, C. vulgaris exhibited the highest removal capacity for levofloxacin. researchgate.net The efficiency of this process can be significantly influenced by environmental factors such as salinity. The addition of 1% NaCl was found to enhance the bioaccumulation of levofloxacin from 34 µg/g to 101 µg/g and resulted in over 90% biodegradation within 11 days. researchgate.net This suggests that salinity stress can stimulate the intracellular biodegradation mechanisms within the algal cells. researchgate.netresearchgate.net

Table 1: Levofloxacin Removal by Chlorella vulgaris

Condition Bioaccumulation (µg/g) Biodegradation (%) (after 11 days) Bioconcentration Factor Reference
Standard Culture 34 >12 34 researchgate.net
Culture with 1% NaCl 101 >90 1,004 researchgate.net

Table 2: Summary of Levofloxacin's Impact on Microbial Communities

Microbial Group Concentration Exposure Duration Observed Effect Reference
Prokaryotic Community 5 µg/L 14 days Significant change in community structure at the genus level. nih.govresearchgate.netfrontiersin.org
Eukaryotic Community 5 µg/L 14 days No significant effect on diversity or community composition. nih.govresearchgate.netfrontiersin.org
Prokaryotic Phyla 5 µg/L 7 days Increased relative abundance of Proteobacteria; decreased Bacteroidetes. researchgate.net

Ecological Risk Assessment Methodologies

The ecological risk assessment (ERA) for levofloxacin, as with other pharmaceuticals, is a systematic process used to evaluate the potential adverse effects on the ecosystem resulting from its presence in the environment. This assessment is crucial for understanding and mitigating the environmental impact of this widely used fluoroquinolone antibiotic. The ERA framework primarily involves characterizing exposure and effects to determine the level of risk.

A key methodology in the ERA of levofloxacin is the calculation of a risk quotient (RQ). mdpi.comresearchgate.net This is a widely adopted approach that compares the predicted or measured concentration of the substance in an environmental compartment with the concentration that is predicted to have no adverse effects on aquatic organisms. mdpi.commdpi.com The RQ is defined by the following formula:

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)

An RQ value greater than 1 indicates a potential for adverse ecological effects, triggering further investigation or risk mitigation measures. mdpi.com Risk levels are often categorized as high (RQ ≥ 1.0), medium (0.1 ≤ RQ < 1.0), and low (RQ < 0.1). mdpi.com

Predicted Environmental Concentration (PEC)

The PEC is an estimate of the concentration of a substance in the environment, typically in surface water, resulting from its use. populationmedicine.euresearchgate.net It is calculated using data on the total amount of the active substance sold or used, the population of the area, and default values for wastewater production and treatment. populationmedicine.eu According to the European Medicines Agency (EMA) guidelines, if the PEC for surface water is below the action limit of 0.01 µg/L, the environmental risk is considered unlikely, and further extensive testing may not be required. fass.seeuropa.eu However, for many widely used antibiotics, including levofloxacin, PEC values can exceed this threshold, necessitating a more detailed Phase II assessment. europa.eu

Predicted No-Effect Concentration (PNEC)

The PNEC represents the concentration of a chemical below which unacceptable effects on the ecosystem are not expected to occur. populationmedicine.euresearchgate.net It is derived from ecotoxicity data from laboratory studies on organisms representing different trophic levels, such as algae, aquatic invertebrates, and fish. mdpi.comservice.gov.uk To determine the PNEC, the lowest available toxicity value (such as EC₅₀, LC₅₀, or NOEC) is divided by an assessment factor (AF). mdpi.comfass.se The AF typically ranges from 1 to 1000, with the value depending on the quantity and quality of the available toxicity data. researchgate.netchemsafetypro.com For instance, an AF of 10 might be used with chronic No Observed Effect Concentration (NOEC) data for three species across three trophic levels, while an AF of 1000 would be applied to the lowest L(E)C₅₀ from a short-term toxicity test. researchgate.net

For levofloxacin, the cyanobacterium Anabaena flos-aquae has been identified as a particularly sensitive species. fass.se A PNEC value of 4.4 µg/L was calculated by dividing the EC₁₀ (44 µg/L) for this species by an assessment factor of 10. fass.se

Research Findings and Risk Characterization

Several studies have assessed the ecological risk of levofloxacin. A study in Italy integrated drug utilization data with ecotoxicological data to calculate the environmental risk. populationmedicine.eu It found a moderate risk for levofloxacin in Italian surface waters, with a PEC/PNEC ratio of 8.333. populationmedicine.eu Another assessment, using a PEC of 0.0088 µg/L and a PNEC of 4.4 µg/L, calculated an RQ of 0.002, which suggests an insignificant environmental risk under those specific conditions. fass.se These differing results highlight how regional consumption data and local environmental factors can influence risk assessments.

Ecotoxicity Data for Levofloxacin

The foundation of any robust ERA is reliable ecotoxicity data. Studies on levofloxacin have been conducted on a variety of aquatic organisms. Cyanobacteria and aquatic plants have shown high sensitivity to levofloxacin. agriscigroup.usmdpi.com For example, a 7-day study on the cyanobacterium Microcystis reported a 50% effective concentration (EC₅₀) of less than 0.01 mg/L. agriscigroup.us In contrast, fish have demonstrated lower sensitivity in acute toxicity tests. mdpi.com

Interactive Data Table: Ecotoxicity of Levofloxacin

This table summarizes key toxicity endpoints for levofloxacin across different aquatic species.

Organism Species Duration Endpoint Concentration (µg/L)
Cyanobacterium Anabaena flos-aquae 72 hours EC₅₀ (growth rate) 308
Cyanobacterium Anabaena flos-aquae 72 hours EC₁₀ (growth rate) 44
Cyanobacterium Anabaena flos-aquae 72 hours NOEC (growth rate) 25.5
Green Algae Pseudokirchneriella subcapitata 72 hours EC₅₀ (growth inhibition) 7,400
Aquatic Plant Lemna gibba Not Specified EC₅₀ (wet mass reduction) 185
Water Flea Daphnia magna 48 hours EC₅₀ (survival) >100,000
Water Flea Daphnia magna 48 hours NOEC (survival) >45,500
Fish Danio rerio (Zebrafish) 96 hours LC₅₀ (survival) >100,000
Fish Danio rerio (Zebrafish) 96 hours NOEC (survival) 9,400
Fish Pimephales promelas (Fathead Minnow) 7 days NOEC (larval survival/growth) >10,000

EC₅₀: Effective concentration for 50% of the population; EC₁₀: Effective concentration for 10% of the population; LC₅₀: Lethal concentration for 50% of the population; NOEC: No Observed Effect Concentration. Data sourced from multiple studies. fass.semdpi.com

Advanced Methodologies: Species Sensitivity Distribution (SSD)

A more advanced and statistically robust method for deriving a PNEC is the use of a Species Sensitivity Distribution (SSD). chemsafetypro.comresearchgate.net An SSD is a cumulative probability distribution of toxicity values for different species. ecetoc.org From this distribution, a Hazardous Concentration for 5% of the species (HC5) can be estimated. researchgate.netd-nb.info The HC5 is the concentration at which 95% of the species in a given ecosystem are expected to be protected. d-nb.info The PNEC is then calculated by dividing the HC5 by an appropriate assessment factor, which typically ranges from 1 to 5. researchgate.net

For fluoroquinolones, a risk assessment using a normalized SSD curve found the lowest individual HC5 value for levofloxacin at 6.52 µg/L, indicating its relatively high potential toxicity compared to other compounds in its class. researchgate.net This approach is considered more comprehensive than relying on the single most sensitive species, as it incorporates data from a wider range of organisms to model ecosystem-level effects. chemsafetypro.comecetoc.org

Solid State Chemistry and Polymorphism Research

Polymorphic Forms and Interconversion Pathways

Levofloxacin (B1675101) exhibits complex polymorphism, existing in both hydrated and anhydrous crystalline forms. acs.orgnih.gov The stable form under ambient conditions is the hemihydrate, which is used in oral formulations. nih.govresearchgate.net However, processing conditions such as heating, grinding, or exposure to different solvents can induce transformations between these forms. researchgate.net

Levofloxacin is known to crystallize into two primary hydrate (B1144303) forms: a hemihydrate (LVXh) and a monohydrate (LVXm). researchgate.netnih.gov Dehydration of these hydrates leads to the formation of several anhydrous polymorphs, designated as α, β, γ, and δ. researchgate.netnih.govnih.gov The crystal structures of the hemihydrate, monohydrate, α, and γ forms have been determined, while the structures for the β and δ forms remain unidentified. acs.orgnih.gov

The interconversion pathways between these forms are often triggered by thermal stress. nih.gov The dehydration of the hemihydrate (LVXh) initially yields the γ-anhydrous form. researchgate.net Upon further heating, the γ form can convert to the α form. researchgate.netrsc.org The monohydrate (LVXm) has been reported to transform directly to the α-anhydrous form under heated conditions in solution. nih.gov A δ form has also been identified as resulting from an enantiotropic conversion of the γ form around 54°C. nih.gov

The general interconversion pathways can be summarized as follows:

Levofloxacin Hemihydrate (LVXh) → (Dehydration) → γ-Anhydrate researchgate.net

Levofloxacin Monohydrate (LVXm) → (Heating in solution) → α-Anhydrate nih.gov

γ-Anhydrate → (Heating) → δ-Anhydrate nih.gov

γ-Anhydrate → (Further Heating) → α-Anhydrate researchgate.netrsc.org

FormTypePrecursor/Conversion ConditionReference
Hemihydrate (LVXh) HydrateStable form at ambient conditions nih.gov
Monohydrate (LVXm) HydrateCrystallizes from aqueous solutions researchgate.netnih.gov
α-Anhydrate AnhydrousFrom dehydration of monohydrate; heating of γ-form researchgate.netnih.govrsc.org
β-Anhydrate AnhydrousObserved upon heating of hemihydrate nih.gov
γ-Anhydrate AnhydrousFrom dehydration of hemihydrate researchgate.net
δ-Anhydrate AnhydrousFrom heating γ-form (~54°C) nih.gov

Amorphization and Recrystallization Studies

The generation of amorphous forms of APIs is a common strategy to enhance solubility and dissolution rates. Research into levofloxacin has explored various methods to induce amorphization and studied the stability of the resulting amorphous material.

Mechanical stress, such as that applied during ball milling, can induce solid-state transformations in levofloxacin hemihydrate (LVXh). nih.govresearchgate.net Studies have shown that it is possible to partially amorphize LVXh through mechanical treatment. acs.orgnih.gov The process is not a direct conversion from the crystalline hydrate to the amorphous form. Instead, the kinetic investigation reveals a stepwise transformation where the hemihydrate first dehydrates to form the anhydrous γ-polymorph (LVXγ) as an intermediate phase, which then converts to the amorphous form (LVXam). acs.orgnih.govacs.org Therefore, ball milling has been identified as a novel method for producing both the γ-anhydrous and amorphous forms of levofloxacin through mechanical force. nih.gov The extent of amorphization and the kinetics of the transformation are influenced by milling parameters, such as the type of mill and the duration of milling. acs.org

Spray drying is another effective technique for producing amorphous levofloxacin. nih.govresearchgate.net In contrast to the partial amorphization often achieved with ball milling, spray drying a solution of levofloxacin can result in a completely amorphous product. acs.orgnih.gov For instance, spray drying an aqueous solution of levofloxacin has been shown to yield a fully amorphous powder. rsc.org The process involves atomizing a solution of the drug into a hot drying gas, which rapidly removes the solvent, preventing the molecules from organizing into a crystalline lattice. rsc.orgnih.gov The resulting amorphous levofloxacin has a glass transition temperature (Tg) of approximately 80°C. acs.orgnih.govacs.org

The stability of amorphous levofloxacin is a critical parameter, as amorphous forms are thermodynamically driven to recrystallize to a more stable crystalline state. Several factors influence this stability:

Glass Transition Temperature (Tg): A higher Tg generally indicates better physical stability. nih.gov Amorphous levofloxacin produced by spray drying has a Tg of about 80°C. nih.gov The addition of co-formers, such as L-arginine, in co-amorphous systems can significantly increase the Tg to values around 137°C, enhancing stability. nih.gov

Recrystallization Behavior: Upon heating, the amorphous phase will crystallize. For instance, after ball milling, an exothermic crystallization peak appears in differential scanning calorimetry (DSC) thermograms, which is absent in the unprocessed material. acs.orgnih.gov The temperature of this peak can slightly increase with longer milling times, suggesting a subtle increase in the stability of the amorphous fraction. nih.gov

Environmental Conditions: Amorphous materials are sensitive to temperature and humidity. Dynamic vapor sorption (DVS) studies show that amorphous levofloxacin, whether produced by ball milling or spray drying, tends to recrystallize back to the most stable hemihydrate form upon exposure to moisture. acs.orgnih.govacs.org

Presence of Excipients: The use of polymers to create amorphous solid dispersions (ASDs) is a common strategy to inhibit recrystallization. kobv.de For levofloxacin, polymers like Eudragit® L100 can be used. The polymer matrix increases the Tg of the mixture and reduces molecular mobility, thereby preventing the API from crystallizing. kobv.de

MethodOutcomeKey FindingsReference
Ball Milling Partial AmorphizationProceeds via an intermediate γ-anhydrous phase. acs.orgnih.gov
Spray Drying Complete AmorphizationProduces a fully amorphous product with a Tg around 80°C. acs.orgnih.govacs.org

Hydration-Dehydration Behavior and Phase Transitions

The interplay between the hydrated and anhydrous forms of levofloxacin is governed by its hydration and dehydration behavior, which involves distinct phase transitions often dependent on temperature and humidity.

The levofloxacin hemihydrate (LVXh) that is stable at ambient conditions undergoes dehydration upon heating. nih.gov Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that water loss begins at relatively low temperatures. acs.org This dehydration leads to a phase transition into an anhydrous form, typically the γ-polymorph. researchgate.net The specific anhydrous form produced can depend on the dehydration conditions; for example, dehydration at higher temperatures (above 70°C) tends to yield the γ form, while dehydration at lower temperatures (below 50°C) can result in the α form. researchgate.net

These phase transitions are, in some cases, reversible. After dehydration, the resulting anhydrous forms can rehydrate back to the hemihydrate form when exposed to ambient humidity. conicet.gov.ar However, the reversibility can be affected by physical defects in the crystal structure. For instance, grinding the hemihydrate can introduce defects that lead to an irreversible transformation, resulting in a mixture of hydrate and anhydrate forms at room temperature after a heating and cooling cycle. conicet.gov.ar In contrast, the un-ground material shows complete and reversible transformation back to the hemihydrate. conicet.gov.ar

Dynamic vapor sorption (DVS) analysis confirms this behavior, showing that amorphous levofloxacin readily takes up water and crystallizes to the stable hemihydrate form. acs.orgnih.gov This highlights the importance of controlling humidity during the storage and handling of different levofloxacin solid forms to prevent unwanted phase transitions. researchgate.net

Characterization of Solid-State Transformations

The transformation pathways are often triggered by external stimuli such as heat, mechanical stress, or changes in humidity. nih.govresearchgate.net For instance, the dehydration of levofloxacin hemihydrate (LVXh) can lead to the formation of the anhydrous γ form (LVXγ), while the dehydration of the monohydrate (LVXm) has been reported to yield the anhydrous α form. researchgate.net Further heating can induce subsequent transformations between the anhydrous polymorphs. rsc.org Techniques such as powder X-ray diffraction (PXRD), thermal analysis (like DSC), and spectroscopy are employed to comprehensively characterize these phase transitions. nih.govnih.gov

Kinetics of Transformation Processes

The study of the kinetics of solid-state transformations provides insight into the rate and mechanism of conversion between different forms of levofloxacin. A notable area of research involves the transformations induced by mechanochemical processes, such as ball milling. nih.govnih.gov

Kinetic investigations have revealed that subjecting levofloxacin hemihydrate (LVXh) to mechanical treatment can induce partial amorphization. nih.govnih.gov This process is not direct; instead, it follows a sequential transformation pathway. The initial step involves the dehydration of the hemihydrate form to produce an intermediate anhydrous phase, specifically the γ-form (LVXγ). nih.govnih.gov Upon continued mechanical stress, this crystalline intermediate then converts into the amorphous form (LVXam). nih.govnih.gov The quantification of the different phases present at various time points during the process can be accomplished using techniques like the Rietveld refinement of powder X-ray diffraction (PXRD) data. nih.govacs.org This allows for a detailed understanding of the mechanism of amorphous phase formation. nih.gov

This transformation pathway highlights that the formation of amorphous levofloxacin is both mechanism- and process-dependent. acs.org For example, while ball milling leads to partial amorphization through an intermediate, spray drying of an aqueous solution of levofloxacin hemihydrate can result in a completely amorphous product. nih.govnih.gov The amorphous form produced has a glass transition temperature of approximately 80 °C. nih.govnih.gov

Table 1: Kinetic Pathway of Mechanically Induced Levofloxacin Transformation
Initial FormProcessIntermediate PhaseFinal FormKinetic Analysis Method
Levofloxacin Hemihydrate (LVXh)Ball MillingAnhydrous γ-form (LVXγ)Amorphous Levofloxacin (LVXam)Rietveld Refinement of PXRD Data

Dynamic Vapor Sorption (DVS) for Hydration Properties

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure how quickly and how much vapor is absorbed by a sample. measurlabs.com It is a crucial tool for characterizing the hydration and dehydration properties of pharmaceutical solids like levofloxacin by exposing a sample to controlled and varying levels of humidity at a constant temperature. ardena.com

In the context of levofloxacin, DVS analysis is employed to investigate the stability of its various forms, particularly the amorphous and anhydrous states, in the presence of moisture. nih.gov DVS measurements can pinpoint the specific relative humidity (RH) levels that trigger the conversion of an anhydrous form to a hydrate. ardena.com This is critical because such transformations can alter the drug's physicochemical properties. researchgate.net

For example, DVS studies on amorphous levofloxacin (LVXam), produced by both ball milling and spray drying, show that the material is hygroscopic. nih.gov When subjected to a DVS experiment, the amorphous samples adsorb water vapor, which ultimately induces crystallization into the most stable hemihydrate form. nih.govnih.gov The sorption/desorption isotherm profile provides valuable information; a hysteresis loop (a difference in the sorption and desorption curves) often indicates a phase change, such as the formation of a hydrate. ardena.com The analysis helps in understanding the moisture sorption capacity and kinetics, which is vital for determining optimal storage conditions. ardena.com

Table 2: DVS Analysis Parameters and Findings for Amorphous Levofloxacin
ParameterDescriptionTypical Finding for LVXam
SampleAmorphous Levofloxacin (LVXam)Investigated for stability and hydration properties. nih.gov
TemperatureAnalysis is typically set to 25.0 ± 0.1 °C. acs.orgMaintained constant to isolate the effect of humidity.
Humidity ProgramSorption from 0% to 90% RH and desorption from 90% to 0% RH, in 10% RH intervals. acs.orgInduces moisture uptake and potential phase changes.
Equilibrium ConditionA stable mass is achieved at each RH step (e.g., dm/dt ≤ 0.002 mg/min). acs.orgEnsures accurate measurement of water uptake at each humidity level.
Observed OutcomeWater vapor sorption followed by crystallization.Amorphous form converts to the more stable Levofloxacin Hemihydrate (LVXh). nih.govnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of levofloxacin (B1675101), providing insights into its behavior in different environments.

Modeling Zwitterionic and Neutral Species

Quantum mechanical calculations, particularly at the B3LYP/6-31+G* level, have been employed to study the relative stability of the zwitterionic and neutral forms of levofloxacin. researchgate.netresearchgate.net These studies, incorporating both continuum and discrete-continuum solvent models, have revealed that the zwitterionic form is slightly more stable than the uncharged neutral form in aqueous solutions. researchgate.netresearchgate.net Hydrogen bonding plays a crucial role in this stabilization. researchgate.netresearchgate.net In the gas phase, however, the neutral form is thermodynamically more stable. researchgate.net The predominance of the zwitterionic species at physiological pH in water is a key factor influencing its bioavailability, with an increase in the neutral species observed in more lipophilic environments, which is relevant for crossing cellular membranes. researchgate.netresearchgate.net At a pH of approximately 7, which is the isoelectric point for many fluoroquinolones, the concentrations of both the zwitterionic and neutral species are at their maximum. researchgate.net The dissociation constants (pKa) for levofloxacin are approximately 6.02 and 8.15, which dictates that it exists as a cation at a pH below 6.02, a neutral zwitterion between pH 6.02 and 8.15, and an anion at a pH above 8.15. mdpi.com

Investigation of Hydrogen Bonding Networks

DFT calculations have been instrumental in elucidating the intricate network of hydrogen bonds that stabilize the structure of levofloxacin. An intramolecular hydrogen bond between the carboxylic group and the carbonyl group is a key feature that stabilizes the ground-state molecular structure. rsc.orgrsc.org This internal hydrogen bond, however, also hinders the first deprotonation step under alkaline conditions. rsc.orgrsc.org Studies combining DFT with experimental methods have shown the cooperative role of water molecules in the hydration shells, which assist in proton transfer events. rsc.orgrsc.org Specifically, the nitrogen atom of the piperazine (B1678402) ring that binds the methyl group is a key site for accepting excess protons. rsc.orgrsc.org The energetic contribution of the internal hydrogen bond has been quantified, highlighting its dual role in molecular stability and reactivity. rsc.orgrsc.org Furthermore, DFT calculations have been used to reproduce and analyze the supramolecular assemblies observed in cocrystals of levofloxacin, providing insights into the noncovalent interactions that govern their formation. dntb.gov.ua

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction of levofloxacin with its biological targets at a molecular level.

Ligand-Protein Binding Mode Prediction (e.g., Topoisomerases, Tyrosinase)

Molecular docking studies have been extensively used to predict the binding modes of levofloxacin with various protein targets, primarily bacterial type IIA topoisomerases like DNA gyrase and topoisomerase IV. mdpi.comzenodo.orgjppres.com These simulations place the levofloxacin molecule within the quinolone resistance-determining region (QRDR) of the target enzymes to predict binding affinity and interactions. mdpi.com For instance, docking studies with human topoisomerase IIα and IIβ have also been performed, suggesting that levofloxacin can form hydrogen bonds with key amino acid residues like GLN773 in topoisomerase IIα and ASP479 and SER480 in topoisomerase IIβ. nih.govrsc.orgnih.gov

Beyond its antibacterial targets, the interaction of levofloxacin with other enzymes has also been explored. Molecular docking studies on mushroom tyrosinase have shown that levofloxacin can bind to the active site of the enzyme, forming hydrogen bonds with residues such as His85 and Asn81. mdpi.comaminer.cn This suggests a potential role for levofloxacin as a tyrosinase inhibitor. mdpi.comaminer.cn

Molecular dynamics (MD) simulations provide further insights by simulating the dynamic behavior of the levofloxacin-protein complex over time. zenodo.orgnih.govmdpi.com MD simulations have been used to study the interaction of levofloxacin with lung surfactant models, confirming its preferential location in the head group region of the lipid monolayer. nih.gov These simulations have also been used to analyze the stability of levofloxacin in complex with mutated DNA gyrase and topoisomerase IV from Pseudomonas aeruginosa. zenodo.org

Energy Calculations for Molecular Interactions

A critical aspect of molecular docking and dynamics simulations is the calculation of binding energies to quantify the strength of the ligand-protein interaction. These calculations help in predicting the inhibitory potential of the molecule. For levofloxacin, binding energies with human topoisomerase IIα and IIβ have been calculated, with values of -6.84 kcal/mol and -11.78 kcal/mol, respectively, indicating a strong interaction. nih.gov Similarly, docking of levofloxacin with DNA gyrase from E. coli yielded a binding energy of -7.2860 Kcal/mol. jppres.com

The free energy of binding (ΔG), enthalpy (ΔH), and entropy (ΔS) changes associated with the complexation of levofloxacin hemihydrate with various metal ions have also been investigated using a combination of spectroscopic methods and DFT studies. researchgate.net These studies reveal that the binding process is spontaneous and that the nature of the driving forces (hydrophobic interactions versus electrostatic forces) depends on the type of metal ion. researchgate.net

Crystal Structure Prediction (CSP) of Anhydrous Forms

The structural characterization of anhydrous forms of levofloxacin has been challenging due to its tendency to readily form a more stable hemihydrate. rsc.orgresearchgate.net Computational Crystal Structure Prediction (CSP) has been employed to explore the possible crystal structures of anhydrous levofloxacin. rsc.orgresearchgate.netacs.orgfigshare.com

Initial CSP studies, guided by conformational analysis from high-level DFT calculations, aimed to identify the most probable supramolecular synthons. rsc.orgresearchgate.net This information was then used to re-rank the computationally generated crystal structures to propose the most likely candidates for the anhydrous form. rsc.orgresearchgate.net

Later, high-temperature powder X-ray diffraction (HT-PXRD) was used to experimentally determine the crystal structures of two anhydrous forms, designated α and γ, which are obtained by heating the monohydrate and hemihydrate forms, respectively. acs.orgfigshare.com A comparison of these experimentally determined structures with the previously predicted ones revealed that while the predicted structures were not the top-ranked solutions from the CSP study, similar structures had been identified as lower-ranked possibilities. acs.orgresearchgate.net This highlights both the power and the current limitations of CSP in accurately predicting the crystal structures of flexible molecules like levofloxacin. The comparison between the hydrate (B1144303) and predicted anhydrous forms provides valuable insights into the hydration and dehydration behavior of the drug. rsc.orgresearchgate.net

Identification of Supramolecular Synthons

The identification of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions, is fundamental to crystal engineering and the design of new solid forms of levofloxacin. mdpi.com Computational analyses, combined with experimental data from known crystal structures, have been instrumental in elucidating these key building blocks.

High-level density functional theory (DFT) calculations have been employed to perform in-depth conformational analyses of levofloxacin. researchgate.netrsc.org This theoretical approach, coupled with structural insights from the crystal structures of two known hydrates and six novel salt forms of levofloxacin, has enabled the identification of the most probable supramolecular synthons. researchgate.netrsc.org One of the primary supramolecular synthons identified for potential levofloxacin polymorphs is the π⋯π stacked dimer. researchgate.net

The molecular structure of levofloxacin possesses multiple functional groups capable of forming hydrogen bonds, which are crucial for the formation of supramolecular assemblies. mdpi.commdpi.com The N-methylpiperazine group, for instance, can accept protons from coformers to create molecular salts. mdpi.com The carboxylic acid and ketone moieties are also key interaction sites. mdpi.com Theoretical studies explore the potential for both homosynthons (interactions between identical functional groups) and heterosynthons (interactions between different functional groups). mdpi.commdpi.com For example, the carboxylic group of levofloxacin could potentially form a homodimer synthon or interact with the amide group of a coformer like phthalimide (B116566) to create a heterosynthon. mdpi.com

It is noted that intramolecular hydrogen bonding, such as the one between the carboxylic acid's hydroxyl group and the adjacent carbonyl oxygen, can sometimes limit the availability of these groups for forming intermolecular supramolecular structures. researchgate.netmdpi.com Computational studies are therefore essential to understand the energetic balance between intramolecular and intermolecular interactions that dictates the final crystal structure. researchgate.net

Re-ranking of Computationally Generated Structures

Crystal Structure Prediction (CSP) is a powerful computational tool that generates a landscape of plausible crystal structures for a given molecule based on its chemical diagram. cdri.res.in However, due to the complexity and molecular flexibility of levofloxacin, CSP often produces a large number of potential structures that are very close in energy, making it challenging to identify the experimentally observed form. researchgate.netresearchgate.net

To refine the results of CSP, information derived from the study of supramolecular synthons is used to re-rank the computationally generated crystal structures. researchgate.netrsc.orgacs.org By prioritizing predicted structures that contain the experimentally or theoretically identified robust synthons, such as the π⋯π stacked dimers, researchers can narrow down the list of possibilities to a more manageable and relevant set. researchgate.net This re-ranking process was utilized in attempts to predict the crystal structure of the anhydrous form of levofloxacin, for which obtaining single crystals has been a significant challenge. researchgate.netrsc.org

The success of these predictions can be a point of discussion. In one instance, a comparison of a predicted structure for the α-polymorph with an experimentally determined structure led to debate. researchgate.net Researchers who performed the CSP study contended that their results for a structure with one molecule in the asymmetric unit (Z′ = 1) showed a good match for the α-polymorph at the second rank of their predicted list, highlighting the utility of the combined CSP and re-ranking approach. researchgate.net

Prediction of Physical-Chemical Properties through Computational Models

Computational models are extensively used to predict a wide range of physical-chemical properties of levofloxacin, which are crucial for understanding its behavior and for drug development. researchgate.netfrontiersin.org These in silico methods offer a rapid and cost-effective alternative to experimental measurements.

Theoretical quantum-chemical methods and Density Functional Theory (DFT) are employed to analyze molecular properties. researchgate.netimist.ma For instance, DFT has been used to calculate the bond dissociation energies (BDE) of levofloxacin to model its thermal degradation pathways. imist.ma Static quantum-mechanical calculations help to determine the ground-state molecular structure, identifying key features like the stabilizing internal hydrogen bond between the carboxylic and carbonyl groups. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are another key computational tool. frontiersin.org These models use molecular descriptors (e.g., topological, physicochemical, electronic) to predict properties like lipophilicity (logP), solubility, and bioavailability. researchgate.netfrontiersin.org The table below presents some physicochemical properties of levofloxacin predicted using such computational methods, alongside experimental values for comparison.

PropertyPredicted Value (Computational)Method/SoftwareReference
ALogP-0.26ALOGPS 2.1 researchgate.net
AClogP0.29ALOGPS 2.1 researchgate.net
Free Energy of Solvation (water)–7.89 kcal/molQuantum-chemical methods researchgate.net
Free Energy of Solvation (diethyl ether)–18.27 kcal/molQuantum-chemical methods researchgate.net
Electrostatic Potential (Min/Max)–64.41 / +47.99 kcal/molQuantum-chemical methods researchgate.net
Bond Dissociation Energy (BDE) Range20-70 kJ/molDFT (Friedman method) imist.ma

Furthermore, computational approaches like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are vital in early-stage drug discovery. frontiersin.orgmdpi.com By modeling interactions with biological targets, such as the docking of levofloxacin with the DNA gyrase enzyme, these methods provide insights into the drug's mechanism of action and potential efficacy. nih.gov Molecular dynamics simulations based on DFT can also characterize the dynamics of water solvation shells and protonation/deprotonation mechanisms in aqueous environments, which are crucial for understanding the drug's behavior under different pH conditions. rsc.org

Novel Material Science Applications and Engineering Concepts

Polymeric Systems for Controlled Release Research

Polymeric systems are at the forefront of research for creating controlled-release formulations of Levofloxacin (B1675101). These systems utilize the unique properties of various polymers to modulate drug release, offering advantages such as sustained therapeutic action and targeted delivery.

In Situ Gelling Systems (pH, Temperature, Ion-Activated)

In situ gelling systems represent a significant area of research, where a formulation administered as a liquid undergoes a phase transition to a gel at the site of application. This transition can be triggered by physiological cues such as pH, temperature, or the presence of ions.

pH-Activated Systems: Formulations using polymers like chitosan (B1678972) can be designed to gel at a specific pH. For ocular delivery, a combination of sodium alginate and chitosan has been explored for a Levofloxacin in situ gelling system. nih.gov This system is designed to transition from a solution to a gel upon contact with the physiological pH of the eye, thereby increasing the drug's residence time. nih.gov

Temperature-Activated Systems: Thermoreversible polymers, such as Poloxamer 407, are key to developing temperature-sensitive in situ gels. asianjpr.com These polymers exist as a liquid at refrigerated temperatures and transform into a gel at body temperature. asianjpr.com Research has focused on formulating Levofloxacin hemihydrate into a thermoreversible gelling system, often in combination with a viscofying agent like HPMC K4M, to achieve sustained release for ocular applications. asianjpr.com

Ion-Activated Systems: Polymers like gellan gum are sensitive to the ionic composition of physiological fluids. researchgate.net In the context of ophthalmic delivery, gellan gum-based formulations of Levofloxacin hemihydrate have been shown to form a gel upon contact with the cations present in tear fluid. researchgate.net This ion-activated gelation prolongs the drug's release, with studies demonstrating sustained release for 18-24 hours. researchgate.net

A study on an in situ emulgel of Levofloxacin utilized various gelling agents, including HPMC, Poloxamers, gellan gum, and sodium alginate, to create a system that gels upon application, thereby prolonging drug release and enhancing residence time. notulaebiologicae.ro

Biodegradable Polymer Applications (e.g., Chitosan, Zein)

Biodegradable polymers are extensively investigated for their potential in creating biocompatible and effective drug delivery systems for Levofloxacin.

Chitosan: This natural, biodegradable polymer has been a focus of multiple research endeavors. nih.gov It has been used to synthesize a polymeric prodrug of Levofloxacin through Fischer-esterification, creating a degradable ester bond that allows for sustained drug release. ekb.eg In another application, core-shell nanofibers composed of a chitosan-polyethylene oxide (PEO) blend in the core and poly(lactic-co-glycolic acid) (PLGA) in the shell have been fabricated to co-deliver Levofloxacin and quercetin (B1663063) for wound healing. nih.gov The use of chitosan in these systems is advantageous due to its anti-inflammatory and antimicrobial properties. nih.gov

Zein (B1164903): A plant-based protein derived from maize, zein is a water-insoluble, biodegradable, and biocompatible material. mdpi.com It has been utilized to develop an in situ forming gel of Levofloxacin HCl for periodontitis treatment. mdpi.com This system, based on solvent removal phase inversion, solidifies in the periodontal pocket, forming a drug-entrapped matrix that provides sustained release. mdpi.com Zein's mucoadhesive properties and ability to sustain drug release make it a suitable candidate for mucosal drug delivery. mdpi.com

Floating Matrix Tablets

Floating matrix tablets are a gastro-retentive drug delivery system designed to prolong the residence time of a drug in the stomach. This is particularly beneficial for drugs that have an absorption window in the upper gastrointestinal tract.

Research has focused on developing floating matrix tablets of Levofloxacin hemihydrate using hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) K4M and gas-generating agents such as sodium bicarbonate. innovareacademics.insciencescholar.ussciencescholar.us These tablets are designed to have a lower density than gastric fluids, allowing them to float on top of the stomach contents. sciencescholar.us The inclusion of a gas-generating agent creates bubbles that aid in buoyancy. innovareacademics.injddtonline.info

Studies have shown that these tablets can maintain buoyancy for extended periods, with some formulations floating for up to 12 hours. innovareacademics.in The release of Levofloxacin from these matrices is typically controlled by diffusion and follows zero-order or first-order kinetics, ensuring a sustained release of the drug. innovareacademics.injddtonline.info The hardness and friability of these tablets are carefully controlled to ensure their integrity in the gastric environment. innovareacademics.in

Table 1: Research Findings on Levofloxacin Floating Matrix Tablets

Formulation Component Key Finding Citation
HPMC K4M (20%) Optimized formulation with 99.03% drug release over 12 hours and a floating lag time of 32 seconds. innovareacademics.in
Carbopol, HPMC K4M Formulations showed sustained release for over 12 hours. sciencescholar.ussciencescholar.us
HPMC K4, Carbopol 934 Optimized formulation (F4) showed 99.25% drug content and a swelling index of 79.85%. jddtonline.info

Nanocarrier and Vesicular Delivery Systems Research

Nanotechnology offers promising strategies to enhance the delivery of Levofloxacin. Nanocarriers and vesicular systems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery.

Non-Ionic Surfactant Vesicles (Niosomes)

Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs. dovepress.commdpi.com They offer advantages such as enhanced stability, biodegradability, and low toxicity. dovepress.commdpi.com

Research into Levofloxacin-loaded niosomes has demonstrated their potential to improve the drug's bioavailability and therapeutic efficacy. tandfonline.comnih.gov A study involving a novel sugar-based double-tailed surfactant for niosome preparation reported an entrapment efficiency of 68.28 ± 3.45% for Levofloxacin. tandfonline.com These niosomes were spherical with a size of 190.31 ± 4.51 nm. tandfonline.com In vivo studies in rats indicated that niosomal encapsulation altered the biodistribution and pharmacokinetic profile of Levofloxacin, leading to enhanced plasma concentrations. mdpi.com The release of Levofloxacin from niosomes often follows a first-order kinetic model, indicating a sustained-release pattern. nih.govpreprints.org

Table 2: Characteristics of Levofloxacin-Loaded Niosomes

Parameter Finding Citation
Vesicle Size 190.31 ± 4.51 nm tandfonline.com
Entrapment Efficiency 68.28 ± 3.45% tandfonline.com
Encapsulation Efficiency (Optimized) 30.74% - 34.2% mdpi.compreprints.org
Release Kinetics First-order nih.govpreprints.org

Lipid Nanoparticles and Silica-Based Mesoporous Materials

Other nanocarrier systems, including lipid nanoparticles and silica-based materials, are also being explored for Levofloxacin delivery.

Lipid Nanoparticles: These carriers are composed of solid lipids and are investigated for their ability to provide sustained antibiotic levels. bohrium.com

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs are characterized by their tunable pore size, high surface area, and large pore volume, making them excellent candidates for drug loading. smiu.edu.pkjapsonline.comnih.gov Research has involved the synthesis of Levofloxacin-loaded MSNs using a sol-gel technique with tetraethyl orthosilicate (B98303) as a silica precursor. smiu.edu.pk The resulting spherical particles have an average size of 80-87 nm. smiu.edu.pk To enhance bacterial uptake, these MSNs can be glycosylated. japsonline.com Studies have shown that glycosylated MSNs loaded with Levofloxacin exhibit a sustained release profile. japsonline.com Furthermore, modifying MSNs with lectin Concanavalin A has been shown to increase the antibacterial efficacy of the encapsulated Levofloxacin by promoting delivery into bacterial biofilms. nih.gov

Emulgel and Nanoemulgel Concepts

Emulgels and nanoemulgels are emerging as effective topical and ocular drug delivery systems, combining the properties of emulsions and gels. ymerdigital.comijpsjournal.com This dual-release system enhances the stability and penetration of incorporated drugs. ymerdigital.com For Levofloxacin, these formulations offer a promising approach for localized treatment of infections, particularly those involving biofilms. nih.gov

Nanoemulgels, which incorporate nano-sized emulsion droplets into a gel matrix, offer advantages such as high surface area, improved drug loading, and enhanced permeation through biological barriers like the skin and cornea. ymerdigital.comijpsjournal.com The small droplet size of nanoemulsions, typically under 100 nm, is stabilized by a layer of surfactant and co-surfactant molecules. ymerdigital.com This structure can improve the solubility and bioavailability of lipophilic drugs. mmsl.cz

Research Findings:

Recent studies have demonstrated the successful formulation of Levofloxacin-loaded nanoemulgels for various applications.

Ocular Infections: A study focused on Methicillin-resistant Staphylococcus aureus (MRSA) associated ocular infections developed a Levofloxacin-loaded nanoemulgel using limonene (B3431351) as the oil phase. nih.goveijmhs.com The formulation, composed of limonene, Tween® 80, and propylene (B89431) glycol, exhibited a small particle size and significantly improved the eradication of MRSA biofilms compared to the drug alone. mmsl.cznih.goveijmhs.com The minimum inhibitory concentration (MIC) of the nanoemulgel was found to be substantially lower than that of the free drug. mmsl.cznih.gov

Wound Healing: For treating infected burn wounds, a Levofloxacin-loaded clove oil nanoscale emulgel (LFX-NE gel) was developed. nih.gov This formulation showed a complete drug release over 8 hours and demonstrated significant in vivo efficacy in dispersing Pseudomonas aeruginosa biofilms, promoting complete wound closure, and enhancing re-epithelialization and collagen deposition. nih.gov

In-Situ Gelling Systems: To improve precorneal residence time for ocular delivery, in-situ emulgels have been investigated. notulaebiologicae.roresearchgate.net These formulations are administered as a liquid and undergo a sol-to-gel transition upon contact with the eye's physiological conditions (e.g., pH, temperature, ions). innovareacademics.in Studies have utilized various gelling agents like gellan gum, sodium alginate, and HPMC to create Levofloxacin in-situ emulgels that exhibit prolonged drug release and effective antibacterial action. notulaebiologicae.roresearchgate.net

Table 1: Characteristics of Levofloxacin Nanoemulgel Formulations

Formulation TypeKey ComponentsParticle/Droplet SizeKey FindingReference(s)
Limonene-based NanoemulgelLevofloxacin, Limonene, Tween® 80, Propylene Glycol119 ± 0.321 nmEnhanced efficacy against MRSA biofilm; MIC of 3.12 mg/ml (vs. 6.25 mg/ml for drug alone). nih.gov
Clove Oil NanoemulgelLevofloxacin, Clove OilNot specifiedComplete drug release in 8 hours; effective biofilm dispersal and wound healing in 7 days. nih.gov
In-situ Ocular EmulgelLevofloxacin, Gellan Gum, Chitosan, Sunflower OilNot specifiedProlonged drug release and enhanced residence time due to viscosity changes. notulaebiologicae.roresearchgate.net

Integration with Advanced Manufacturing Techniques

Advanced manufacturing techniques are being employed to engineer Levofloxacin particles with specific properties for targeted drug delivery, particularly for pulmonary applications.

Spray drying is a versatile and scalable single-step process used to convert a liquid feed into a dry powder. mdpi.com This technique allows for precise control over particle characteristics such as size, morphology, density, and crystallinity, which are critical for applications like dry powder inhalers (DPIs). mdpi.comnih.gov For Levofloxacin, spray drying has been extensively used to produce inhalable microparticles designed to treat respiratory tract infections. mdpi.com

The process involves atomizing a solution or suspension of the drug and excipients into a hot drying gas, leading to rapid solvent evaporation and the formation of solid particles. mdpi.com The operational parameters, such as inlet temperature, feed rate, and gas flow, significantly influence the final properties of the powder. mdpi.commdpi.com

Research Findings:

Numerous studies have explored the use of spray drying to engineer Levofloxacin particles for pulmonary delivery.

Excipient-Free Formulations: Research has shown the feasibility of producing excipient-free Levofloxacin powder via a solvent-free spray drying method. conicet.gov.ar The resulting particles were small, round, and crystalline, demonstrating high fine particle fractions (FPF) suitable for inhalation, even at high drug loading. conicet.gov.ar

Use of Dispersibility Enhancers: To improve the aerosol performance of spray-dried powders, excipients like L-leucine are often incorporated. nih.govresearchgate.net Leucine (B10760876) is known to reduce particle cohesiveness and improve flow properties. researchgate.net Studies on co-spray drying Levofloxacin with leucine showed a significant increase in FPF and yield, along with reduced electrostatic charge. nih.govresearchgate.net

Composite Microparticles: Spray drying has been used to create composite microparticles containing Levofloxacin and other active agents. A study on a combination of Levofloxacin and ambroxol (B1667023) (a mucolytic agent) produced spherical particles in the optimal size range (1.9-2.9 µm) for deep lung deposition. mdpi.com The addition of leucine to this formulation significantly improved the FPF. mdpi.com

Influence of Metal Salts: The effect of co-spray drying Levofloxacin with various metal chlorides (e.g., NaCl, MgCl₂) has been investigated. nih.govresearchgate.net While higher concentrations of divalent cations could negatively impact the FPF by increasing moisture content and triboelectrification, lower concentrations of salts like NaCl, when combined with leucine, were found to preserve dispersibility at higher capsule fillings and lower air flow rates. nih.govresearchgate.net

Co-Amorphous Systems: To enhance the apparent solubility and stability of Levofloxacin, co-amorphous systems have been developed by spray drying it with amino acids like arginine. mdpi.com This approach yielded powders with suitable aerodynamic properties for pulmonary delivery, including a mass median aerodynamic diameter (MMAD) of around 2 µm and an FPF often exceeding 50%. mdpi.com

Table 2: Properties of Spray-Dried Levofloxacin Formulations

Formulation StrategyKey ExcipientsParticle Size (VMD/MMAD)Fine Particle Fraction (FPF)Key OutcomeReference(s)
Excipient-FreeNoneSmall, rounded particlesHighAchieved high dose delivery in a few capsules. conicet.gov.ar
Dispersibility EnhancementL-leucine1.9 - 2.9 µm> 60%Leucine significantly improved flow and aerosolization. mdpi.com
Metal Salt AdditionNaCl, MgCl₂, LeucineNot specifiedPreserved at high fillings/low flowNaCl preserved dispersibility under challenging conditions. nih.govresearchgate.net
Co-Amorphous SystemArginine~2 µm (MMAD)> 50%Substantial increase in apparent solubility. mdpi.com
Composite with AmbroxolAmbroxol, Leucine1.9 - 2.9 µmNot specifiedProduced combined particles with appropriate flow properties. mdpi.com

Q & A

Basic: How should researchers prepare stable stock solutions of levofloxacin hydrate for biological assays?

Methodological Answer:
Levofloxacin hydrate is typically dissolved in organic solvents (e.g., DMSO, ethanol) due to limited aqueous solubility. For a 30 mg/mL stock in DMSO, purge the solvent with inert gas to prevent oxidation. For aqueous solutions (e.g., PBS, pH 7.2), dissolve directly at ~5 mg/mL, but avoid storage beyond 24 hours to prevent degradation. Residual organic solvents should not exceed 1% (v/v) in final assays to minimize cytotoxicity. Centrifuge suspensions at 10,000 × g for 5 minutes to remove undissolved particles .

Basic: What is the primary mechanism of action of levofloxacin hydrate against bacterial targets?

Methodological Answer:
Levofloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication. For S. aureus, IC₅₀ values for gyrase and topoisomerase IV are 8.06 μg/mL and 9.81 μg/mL, respectively . Prioritize enzyme inhibition assays (e.g., supercoiling assays) to confirm target specificity. Note that Gram-negative bacteria rely more on gyrase inhibition, while Gram-positive species are sensitive to topoisomerase IV targeting .

Basic: How are minimum inhibitory concentrations (MICs) determined for levofloxacin hydrate, and what factors influence variability?

Methodological Answer:
MICs are assessed via broth microdilution per CLSI guidelines. For S. aureus, typical MICs range from 0.25 μg/mL (methicillin-sensitive) to 4 μg/mL (P. aeruginosa). Variability arises from bacterial strain differences (e.g., efflux pump expression), inoculum size, and growth media composition. Include quality control strains (e.g., E. coli ATCC 25922) and validate results with triplicate experiments .

Advanced: How can researchers resolve contradictions in reported MIC values across studies?

Methodological Answer:
Discrepancies often stem from methodological differences. Standardize protocols: use Mueller-Hinton broth, adjust pH to 7.2–7.4, and maintain a final inoculum of 5 × 10⁵ CFU/mL. Cross-reference with genomic data (e.g., gyrA mutations conferring quinolone resistance) and employ checkerboard assays to assess combinatorial effects with β-lactams or efflux pump inhibitors .

Advanced: What experimental design strategies optimize levofloxacin hydrate removal from aqueous systems in environmental studies?

Methodological Answer:
Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Test factors like pH (3–9), adsorbent dose (0.1–2 g/L), and initial concentration (5–50 mg/L). Analyze 20 runs with ANOVA to identify significant interactions. For example, a Chitosan–Wolfram oxide composite achieved >90% removal at pH 5.5 and 1.5 g/L dose .

Advanced: Which analytical methods are recommended for quantifying levofloxacin hydrate purity and dissolution rates?

Methodological Answer:

  • HPLC : Use a C18 column, mobile phase of 0.1% phosphoric acid:acetonitrile (85:15), and UV detection at 294 nm. Internal standards (e.g., ciprofloxacin) improve accuracy .
  • UV-Vis Spectrophotometry : Measure absorbance at 287–327 nm in diluted HCl (0.03 M). For dissolution testing (USP Apparatus II), use 900 mL water at 75 rpm and sample at 90 minutes .

Advanced: How are in vivo models (e.g., rat endocarditis) utilized to evaluate levofloxacin hydrate efficacy?

Methodological Answer:
Infect rats with S. aureus via tail vein (10⁷ CFU/mL). Administer levofloxacin intravenously (20 mg/kg BID for 5 days). Sacrifice animals, homogenize cardiac vegetations, and plate serial dilutions to quantify bacterial load. Compare with controls (e.g., vancomycin) and validate via histopathology .

Advanced: Can levofloxacin hydrate enhance lentiviral transduction efficiency in hematopoietic stem cells (HSPCs)?

Methodological Answer:
Levofloxacin (10 μM) combined with cyclosporin A (CsA, 10 μM) during transduction increases LV efficiency by 40–60%. Pre-treat HSPCs for 2 hours in serum-free media with cytokines (SCF+TPO+FLT3). Assess engraftment in NSG mice via flow cytometry (CD45+ cells) .

Advanced: How do pH and temperature affect levofloxacin hydrate stability in pharmacokinetic studies?

Methodological Answer:
Conduct accelerated stability tests: store solutions at 4°C, 25°C, and 40°C with pH 3–9. Analyze degradation via LC-MS/MS. Levofloxacin is stable at pH 5–7 (t₁/₂ > 30 days at 4°C) but degrades rapidly in alkaline conditions (pH 9, t₁/₂ < 7 days). Include stability-indicating assays (e.g., peak purity plots) .

Advanced: What validated LC-MS/MS method quantifies levofloxacin in human prostatic tissue?

Methodological Answer:
Extract tissue homogenates with acetonitrile:0.1% formic acid (70:30). Use a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 362.1 → 261.1 (levofloxacin) and 332.1 → 314.1 (ciprofloxacin IS). Validate robustness via Plackett-Burman design (7 factors, 12 runs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.